Product packaging for Isopropyl 4-aminobenzoate(Cat. No.:CAS No. 18144-43-9)

Isopropyl 4-aminobenzoate

Cat. No.: B097842
CAS No.: 18144-43-9
M. Wt: 179.22 g/mol
InChI Key: JWCPZKNBPMSYND-UHFFFAOYSA-N
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Description

Isopropyl 4-aminobenzoate (CAS 18144-43-9) is a high-purity organic compound supplied as a white to light yellow powder or crystal . With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, it is characterized by a melting point of 83°C to 86°C . This ester derivative of 4-aminobenzoic acid is insoluble in water but shows solubility in organic solvents such as methanol . As a chemical building block, it serves as a valuable precursor for synthesizing more complex molecules and is utilized in various research applications, including organic synthesis and material science. Researchers value this compound for its consistent quality and well-documented properties, including structural confirmation by NMR . Please handle with appropriate care; this product may cause skin and serious eye irritation . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B097842 Isopropyl 4-aminobenzoate CAS No. 18144-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPZKNBPMSYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876034
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18144-43-9
Record name Benzoic acid, p-amino-, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, 1-methylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-Aminobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), also known as Isopropyl p-aminobenzoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂. It belongs to the class of aminobenzoate esters, a group of compounds known for their applications in the pharmaceutical and cosmetic industries. Structurally similar to local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate), Isopropyl 4-aminobenzoate serves as a valuable molecule in drug discovery and development.[1] Its properties make it a subject of interest for studies on percutaneous absorption, enzymatic inhibition, and as a potential topical anesthetic.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations to aid in its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: General Chemical Properties

PropertyValue
IUPAC Name propan-2-yl 4-aminobenzoate
Synonyms Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester, Benzoic acid, 4-amino-, 1-methylethyl ester
CAS Number 18144-43-9[2][3]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to light yellow crystalline powder

Table 2: Physicochemical Data

PropertyValue
Melting Point 83-86 °C
Boiling Point 315.7 °C at 760 mmHg[4]
Density 1.099 g/cm³[4]
Solubility Insoluble in water; Soluble in ethanol, acetone, and methanol.
pKa (Predicted) 2.63 ± 0.10
LogP 2.415

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

Table 3: Spectroscopic Data Summary

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, and C-O stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for an aminobenzoate ester.

Actual spectra for this compound can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer-Speier esterification of 4-aminobenzoic acid with isopropanol (B130326) in the presence of an acid catalyst.[1]

Materials:

  • 4-Aminobenzoic acid

  • Isopropanol (2-Propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • The product can be extracted with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water or hexane/ethyl acetate).[5]

  • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A general reversed-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector at a wavelength where the compound has maximum absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass spectrometer operating in electron ionization (EI) mode.

Visualizations

Chemical Structure

chemical_structure cluster_benzoate C1 C C2 C C1->C2 C6 C C1->C6 C1_ester C C1->C1_ester C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 C4_amine N C4->C4_amine C5->C6 C6->C1 O1_ester O C1_ester->O1_ester O2_ester O C1_ester->O2_ester isopropyl_C1 C O1_ester->isopropyl_C1 H1_amine H C4_amine->H1_amine H2_amine H C4_amine->H2_amine isopropyl_H1 H isopropyl_C1->isopropyl_H1 isopropyl_C2 CH₃ isopropyl_C1->isopropyl_C2 isopropyl_C3 CH₃ isopropyl_C1->isopropyl_C3

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis and Purification

experimental_workflow start Start: 4-Aminobenzoic Acid + Isopropanol esterification Fischer-Speier Esterification (H₂SO₄ catalyst, Reflux) start->esterification workup Neutralization & Extraction (NaHCO₃, Ethyl Acetate) esterification->workup crude_product Crude Isopropyl 4-aminobenzoate workup->crude_product purification Recrystallization (e.g., Ethanol/Water) crude_product->purification pure_product Pure Isopropyl 4-aminobenzoate purification->pure_product analysis Analysis (HPLC, GC-MS, NMR, IR) pure_product->analysis end End Product analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action as a Local Anesthetic

As a structural analog of known local anesthetics, this compound is presumed to act by blocking voltage-gated sodium ion channels in nerve membranes.

signaling_pathway ipa Isopropyl 4-aminobenzoate membrane Nerve Cell Membrane ipa->membrane Diffuses into na_channel Voltage-gated Na+ Channel ipa->na_channel Binds to & blocks na_influx Na+ Influx na_channel->na_influx Inhibits depolarization Membrane Depolarization na_influx->depolarization Prevents action_potential Action Potential Propagation depolarization->action_potential Prevents no_sensation Blockade of Pain Sensation action_potential->no_sensation Leads to

Caption: Proposed mechanism of action for this compound as a local anesthetic.

References

An In-depth Technical Guide to Isopropyl 4-aminobenzoate (CAS: 18144-43-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-aminobenzoate (B8803810), a key chemical intermediate and model drug compound. This document consolidates essential physicochemical properties, spectroscopic data, synthesis protocols, and relevant biological interactions to support its application in research and development.

Chemical and Physical Properties

Isopropyl 4-aminobenzoate is a white to off-white crystalline solid.[1] It is structurally characterized by a 4-aminobenzoic acid backbone esterified with an isopropyl group. This structure imparts properties that make it useful in various scientific applications, including serving as a model for studying percutaneous absorption.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18144-43-9[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
IUPAC Name propan-2-yl 4-aminobenzoate[4]
Synonyms Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester[3][5]
Appearance White to light yellow powder/crystal[5]
Melting Point 83-86 °C[5][6]
Boiling Point 315.7 °C at 760 mmHg[7]
Density 1.099 g/cm³[7]
Solubility Insoluble in water; Soluble in methanol, ethanol, and acetone.[1][2]
pKa (Predicted) 2.63 ± 0.10[8]
LogP 2.415[7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentReference(s)
7.84d2H, Aromatic (ortho to -COO)[9]
6.62d2H, Aromatic (ortho to -NH₂)[9]
5.19septet1H, -CH(CH₃)₂[9]
4.0 (approx.)br s2H, -NH₂[9]
1.33d6H, -CH(CH₃)₂[9]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)AssignmentReference(s)
166.8C=O (Ester)[10]
151.0Aromatic C-NH₂[10]
131.5Aromatic CH (ortho to -COO)[10]
119.7Aromatic C (ipso to -COO)[10]
113.7Aromatic CH (ortho to -NH₂)[10]
60.3-CH(CH₃)₂[10]
14.4-CH(CH₃)₂[10]

Table 4: Key IR Absorption Frequencies (KBr disc)

Wavenumber (cm⁻¹)AssignmentReference(s)
3425, 3340N-H stretching (asymmetric and symmetric)[11]
2980C-H stretching (aliphatic)[11]
1680C=O stretching (ester)[11]
1600, 1520C=C stretching (aromatic)[11]
1280, 1170C-O stretching (ester)[11]

Table 5: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)AssignmentReference(s)
17940.6[M]⁺ (Molecular ion)[3]
13767.6[M - C₃H₆]⁺[3]
120100.0[M - COOC₃H₇]⁺[3]
9218.6[C₆H₆N]⁺[3]
6518.2[C₅H₅]⁺[3]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Fischer esterification using a strong acid catalyst and a method employing thionyl chloride.

Method 1: Fischer Esterification

This method involves the reaction of 4-aminobenzoic acid with isopropanol (B130326) in the presence of a catalytic amount of concentrated sulfuric acid.[2]

  • Materials:

    • 4-Aminobenzoic acid (1.0 g)

    • Isopropanol (20 mL)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Water

    • Ethyl acetate (B1210297)

    • 100 mL round-bottomed flask

    • Reflux condenser

    • Filtration apparatus

  • Procedure:

    • To a 100 mL round-bottomed flask, add 4-aminobenzoic acid (1.0 g) and isopropanol (20 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction completion using thin-layer chromatography.

    • After completion, cool the mixture to room temperature and quench with water.

    • Collect the resulting precipitate by filtration and dry thoroughly.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate to yield pinkish needles.[2]

Method 2: Thionyl Chloride Method

This alternative synthesis route utilizes thionyl chloride to activate the carboxylic acid for esterification.

  • Materials:

    • 4-Aminobenzoic acid (5.0 g, 36.5 mmol)

    • Isopropanol (200 mL)

    • Thionyl chloride (21 mL, 290 mmol)

    • Aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Sodium sulfate

    • Reaction flask

    • Stirring apparatus

    • Reflux condenser

    • Separatory funnel

  • Procedure:

    • In a reaction flask, dissolve 4-aminobenzoic acid (5.0 g) in isopropanol (200 mL).

    • Slowly add thionyl chloride (21 mL) to the solution while stirring.

    • Stir the mixture at room temperature for 3 days.

    • Following the room temperature stirring, heat the mixture to reflux for 18 hours.

    • Cool the reaction mixture and carefully add aqueous sodium bicarbonate solution (150 mL) to neutralize the excess acid.

    • Extract the product with ethyl acetate (3 x 80 mL).

    • Combine the organic layers and dry over sodium sulfate.

    • Filter and concentrate the solution to obtain the product.

G cluster_synthesis Synthesis Workflow PABA 4-Aminobenzoic Acid Reaction Esterification PABA->Reaction Isopropanol Isopropanol Isopropanol->Reaction Catalyst H₂SO₄ or SOCl₂ Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
HPLC Analysis

This compound is often used as a model compound in HPLC studies. The following is an adaptable protocol for the analysis of p-aminobenzoic acid esters.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase modification)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 280 nm

    • Gradient Elution:

      • Start with 8% Mobile Phase B.

      • Linearly increase to 50% Mobile Phase B over 7 minutes.

      • Linearly increase to 100% Mobile Phase B over 3 minutes.

      • Return to initial conditions and re-equilibrate for 4 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition.

    • Prepare a series of dilutions to create a standard curve for quantification.

    • Filter all samples through a 0.45 µm syringe filter before injection.

G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Injection (20 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

General workflow for HPLC analysis.

Biological Activity and Mechanism of Action

This compound is recognized for its role as a local anesthetic, similar to related compounds like benzocaine (B179285) and risocaine.[2][12] The primary mechanism of action for local anesthetics involves the blockage of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, the influx of sodium ions is inhibited, which in turn prevents the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.

Furthermore, this compound has been identified as a substrate for arylamine N-acetyltransferase 1 (NAT1).[6] This enzyme is involved in the metabolism of various arylamine drugs and carcinogens. Interestingly, studies have shown that substrates of NAT1, including p-aminobenzoic acid and its esters, can lead to a down-regulation of NAT1 activity and protein levels in cultured cells.[6] This substrate-dependent regulation does not appear to occur at the transcriptional level, suggesting a post-transcriptional or post-translational mechanism.

G cluster_moa Proposed Mechanism of NAT1 Down-regulation cluster_no_effect IPA Isopropyl 4-aminobenzoate NAT1_mRNA NAT1 mRNA NAT1_Protein NAT1 Protein (Active Enzyme) IPA->NAT1_Protein Substrate Binding No_Effect No Effect IPA->No_Effect No direct effect on transcription NAT1_mRNA->NAT1_Protein Translation Acetylation Metabolism of Arylamines NAT1_Protein->Acetylation Catalysis Decreased_Activity Decreased NAT1 Activity NAT1_Protein->Decreased_Activity Post-translational Down-regulation

Substrate-dependent down-regulation of NAT1.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is advisable to work in a well-ventilated area.

Table 6: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental work and safety assessments.

References

An In-depth Technical Guide to the Molecular Structure of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and properties of Isopropyl 4-aminobenzoate (B8803810), a compound of interest in pharmaceutical research. The information is presented with a focus on quantitative data, experimental methodologies, and structural visualization to support advanced research and development activities.

Chemical Identity and Physical Properties

Isopropyl 4-aminobenzoate, also known as propan-2-yl 4-aminobenzoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] It is structurally characterized by a central benzene (B151609) ring substituted with an amino group and an isopropyl ester group at the para position.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name propan-2-yl 4-aminobenzoate[1][3]
CAS Number 18144-43-9[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [4]
Melting Point 80.0-87.0 °C[1]
Boiling Point 315.7 °C at 760 mmHg[5]
Appearance Pale cream to cream to pale brown powder[1]
SMILES CC(C)OC(=O)C1=CC=C(N)C=C1[1][3]
InChI Key JWCPZKNBPMSYND-UHFFFAOYSA-N[1]

Molecular Structure and Crystallography

The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals the presence of two distinct molecules (A and B) in the asymmetric unit, indicating conformational polymorphism in the solid state.[6][7][8]

A key structural feature is the dihedral angle between the plane of the phenyl ring and the isopropyl substituent, which differs slightly between the two conformers.[6][7][8] In the crystal lattice, the molecules are interconnected by N—H⋯O and N—H⋯N hydrogen bonds, forming double chains that propagate along the direction.[6][7][8]

Table 2: Selected Crystallographic Data

ParameterMolecule AMolecule BReference
Dihedral Angle (Phenyl Ring vs. Isopropyl Group) 65.4 (3)°67.8 (3)°[6][7][8]

Spectroscopic Data

The molecular structure of this compound is further confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.8d2HAr-H[4]
6.6d2HAr-H[4]
5.2q1H-CH(CH₃)₂[4]
1.4d6H-CH(CH₃)₂[4]

Table 4: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results, but would correspond to the aromatic carbons, the carbonyl carbon, the methine carbon of the isopropyl group, and the methyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 179.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction.[8]

Materials:

  • 4-Aminobenzoic acid

  • 2-Propanol (Isopropyl alcohol)

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • A mixture of 4-aminobenzoic acid and an excess of 2-propanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized, typically with a solution of sodium bicarbonate.

  • The crude product precipitates and is collected by filtration.

  • The product can be purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297), to yield the final product.[8]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified this compound in a solvent like ethyl acetate at room temperature.[8]

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature.

  • The collected data is processed, including cell refinement and data reduction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H).

  • The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isopropyl 4-aminobenzoate (B8803810), a compound of interest in pharmaceutical and cosmetic research. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual representations of the reaction pathways are provided to facilitate a deeper understanding of the chemical transformations.

Core Synthesis Pathways

The synthesis of isopropyl 4-aminobenzoate, also known as a benzocaine (B179285) analogue, is predominantly achieved through two principal methods: Fischer-Speier esterification and transesterification. The most common and well-documented approach involves the direct esterification of 4-aminobenzoic acid with isopropanol.

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between 4-aminobenzoic acid and isopropanol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. Common acidic catalysts include concentrated sulfuric acid and thionyl chloride.

A greener alternative to traditional acid catalysts involves the use of sustainable natural deep eutectic solvents (NADES) as both the reaction medium and catalyst, such as urea-choline chloride.[1] This approach aims to reduce the use of hazardous organic solvents and non-renewable resources.[1]

Transesterification

An alternative, though less commonly detailed in readily available literature for this specific ester, is the transesterification of an existing alkyl aminobenzoate, such as ethyl 4-aminobenzoate (benzocaine), with isopropanol.[2] This equilibrium reaction can be driven to completion by using an excess of the reactant alcohol and removing the alcohol byproduct.[2]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited literature for the synthesis of this compound via Fischer-Speier esterification.

ParameterSulfuric Acid CatalysisThionyl Chloride Catalysis
Starting Materials 4-aminobenzoic acid, 2-propanol4-aminobenzoic acid, 2-propanol
Catalyst Concentrated H₂SO₄Thionyl chloride
Reaction Time 4 hours[3][4][5]3 days at RT, then 18 hours reflux[6]
Yield 79%[3][4]Quantitative[6]
Melting Point 355–357 K[3][4]Not specified

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid Catalyst

This protocol is based on the methodology described by Priyanka et al. (2022).[3][4][5]

Materials:

  • 4-aminobenzoic acid (1.0 g)

  • 2-propanol (20 mL)

  • Concentrated sulfuric acid (catalytic amount)

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • In a 100 mL round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid and 20 mL of 2-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction completion using thin-layer chromatography.

  • After completion, quench the reaction by adding water.

  • Collect the resulting precipitate by filtration and allow it to dry.

  • For purification, the crude product can be recrystallized from a solution in ethyl acetate by slow evaporation at room temperature to obtain pink needles.[3][4]

Protocol 2: Esterification using Thionyl Chloride

This protocol is adapted from the information provided by ChemicalBook.[6]

Materials:

  • 4-aminobenzoic acid (5.0 g, 36.5 mmol)

  • 2-propanol (200 mL)

  • Thionyl chloride (21 mL, 290 mmol)

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve 5.0 g of 4-aminobenzoic acid in 200 mL of 2-propanol in a suitable reaction vessel.

  • Add 21 mL of thionyl chloride to the solution.

  • Stir the mixture at room temperature for 3 days.

  • After the initial stirring period, reflux the mixture for 18 hours.

  • Carefully add 150 mL of aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (3 x 80 mL).

  • Dry the combined organic extracts over sodium sulfate.

  • Filter the drying agent and concentrate the filtrate to obtain the product as a yellow solid.[6]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways for this compound.

Fischer_Esterification 4-Aminobenzoic Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic Acid->this compound Isopropanol Isopropanol Isopropanol->this compound H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->this compound Reflux Reflux Reflux->this compound Water Water This compound->Water + H₂O

Caption: Fischer-Speier esterification of 4-aminobenzoic acid.

Thionyl_Chloride_Method 4-Aminobenzoic Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic Acid->this compound Isopropanol Isopropanol Isopropanol->this compound Thionyl_Chloride SOCl₂ Thionyl_Chloride->this compound Stir_RT_Reflux 1. Stir at RT (3 days) 2. Reflux (18 hrs) Stir_RT_Reflux->this compound Byproducts SO₂ + HCl This compound->Byproducts + SO₂ + HCl

Caption: Esterification of 4-aminobenzoic acid using thionyl chloride.

Transesterification Alkyl Aminobenzoate Alkyl Aminobenzoate (e.g., Benzocaine) This compound This compound Alkyl Aminobenzoate->this compound Isopropanol Isopropanol Isopropanol->this compound Catalyst Catalyst Catalyst->this compound Heat Heat Heat->this compound Byproduct_Alcohol Byproduct Alcohol This compound->Byproduct_Alcohol + R-OH

Caption: Transesterification pathway to this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), an ester of p-aminobenzoic acid, is a compound of interest in various scientific fields, including pharmaceuticals and material science. A thorough understanding of its physical and chemical properties is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of Isopropyl 4-aminobenzoate, detailed experimental protocols for their determination, and an analysis of its spectroscopic data.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various systems and for its handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to light yellow or pale cream to cream to pale brown powder/crystal.[1]
Melting Point 83.0 to 86.0 °C.
Boiling Point Decomposes before boiling at atmospheric pressure.
Density Data not readily available.
CAS Number 18144-43-9.

Solubility Profile

The solubility of a compound is a critical parameter, particularly in drug development for formulation and bioavailability studies. This compound exhibits the following solubility characteristics:

SolventSolubility
Water Limited/Slightly soluble
Ethanol Soluble
Acetone Soluble
Isopropanol Soluble

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectroscopic properties of a solid compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Qualitative)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • Solvents (e.g., water, ethanol, acetone, isopropanol)

Procedure:

  • Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

  • A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the solid has completely dissolved.

  • If the solid dissolves, it is recorded as "soluble." If some solid remains, it is recorded as "partially soluble." If the solid does not appear to dissolve at all, it is recorded as "insoluble."

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum of this compound (CDCl₃, 300 MHz): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8Doublet2HAromatic (H-2, H-6)
6.6Doublet2HAromatic (H-3, H-5)
5.2Septet1H-CH(CH₃)₂
~4.1 (broad)Singlet2H-NH₂
1.4Doublet6H-CH(CH₃)₂

Interpretation:

  • The two doublets in the aromatic region (7.8 and 6.6 ppm) are characteristic of a 1,4-disubstituted benzene (B151609) ring. The downfield shift of the doublet at 7.8 ppm is due to the deshielding effect of the adjacent ester group.

  • The septet at 5.2 ppm and the doublet at 1.4 ppm are characteristic of an isopropyl group.

  • The broad singlet around 4.1 ppm is indicative of the amine protons.

¹³C NMR Spectrum of this compound (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~150C-4 (aromatic)
~131C-2, C-6 (aromatic)
~120C-1 (aromatic)
~113C-3, C-5 (aromatic)
~67-CH(CH₃)₂
~22-CH(CH₃)₂

Interpretation:

  • The peak at ~166 ppm is characteristic of a carbonyl carbon in an ester.

  • The four signals in the aromatic region confirm the presence of a 1,4-disubstituted benzene ring with symmetry.

  • The signals at ~67 ppm and ~22 ppm correspond to the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-3200Strong, BroadAmine (N-H)N-H Stretch
~3050MediumAromatic C-HC-H Stretch
~2980MediumAliphatic C-HC-H Stretch
~1710StrongEster (C=O)C=O Stretch
~1600, ~1520MediumAromatic C=CC=C Stretch
~1280StrongEster (C-O)C-O Stretch

Interpretation:

  • The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.

  • The strong absorption at ~1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.

  • The peaks in the 1600-1520 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.

  • The strong band at ~1280 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179, corresponding to the molecular weight of the compound.

  • Loss of Isopropyl Group: A significant fragment would likely result from the loss of the isopropyl group (-CH(CH₃)₂), leading to a peak at m/z = 136.

  • Loss of Isopropoxy Radical: Cleavage of the ester C-O bond could lead to the loss of an isopropoxy radical (-OCH(CH₃)₂), resulting in a benzoyl cation fragment at m/z = 120.

  • Further Fragmentation: The fragment at m/z = 120 could further lose carbon monoxide (CO) to give a phenyl cation at m/z = 92.

Logical Relationships in Characterization

The following diagram illustrates the workflow for the physical and spectroscopic characterization of this compound.

G Characterization Workflow for this compound cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis Appearance Appearance Melting Point Melting Point Boiling Point Boiling Point Solubility Solubility NMR NMR Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR IR Functional Group ID Functional Group ID IR->Functional Group ID Mass Spec Mass Spec Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spec->Molecular Weight & Fragmentation This compound This compound This compound->Appearance This compound->Melting Point This compound->Boiling Point This compound->Solubility This compound->NMR This compound->IR This compound->Mass Spec

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic characteristics of this compound. The tabulated data, experimental protocols, and spectroscopic interpretations offer a valuable resource for researchers, scientists, and professionals in drug development. A comprehensive understanding of these properties is critical for the effective utilization and further investigation of this compound in various scientific applications.

References

An In-depth Technical Guide to the Solubility of Isopropyl 4-aminobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Isopropyl 4-aminobenzoate (B8803810) in various organic solvents. Due to the limited availability of specific quantitative data for Isopropyl 4-aminobenzoate in publicly accessible literature, this guide presents detailed solubility data for its close structural analog, Ethyl 4-aminobenzoate (Benzocaine). This information serves as a strong predictive tool for understanding the solubility characteristics of this compound.

Introduction to this compound

This compound is an organic compound belonging to the class of aminobenzoate esters. Structurally, it is the ester formed from 4-aminobenzoic acid and propan-2-ol. Like other p-aminobenzoic acid (PABA) esters, it finds applications in various fields, including as a potential topical anesthetic and as an intermediate in organic synthesis. The solubility of this compound in different organic solvents is a critical physicochemical property that influences its formulation, purification, and bioavailability. While qualitative data indicates its solubility in solvents like methanol, detailed quantitative analysis is essential for process development and formulation design.

Quantitative Solubility Data of a Structural Analog: Ethyl 4-aminobenzoate (Benzocaine)

The following tables summarize the mole fraction solubility of Ethyl 4-aminobenzoate (Benzocaine), a closely related compound, in a range of organic solvents at various temperatures. This data was determined using the gravimetric method and provides valuable insight into the expected solubility behavior of this compound. The solubility of Benzocaine was found to decrease in the following order of solvents: 1,4-dioxane, acetone, ethyl acetate, chloroform, acetonitrile, methanol, n-butanol, and toluene.[1][2]

Table 1: Mole Fraction Solubility of Ethyl 4-aminobenzoate (Benzocaine) in Various Organic Solvents [1][2]

Temperature (K)1,4-DioxaneAcetoneEthyl AcetateChloroform
278.150.1290.1130.0890.063
283.150.1550.1360.1060.075
288.150.1850.1620.1260.090
293.150.2200.1930.1500.107
298.150.2610.2280.1770.127
303.150.3080.2690.2090.150
308.150.3620.3170.2460.177
313.150.4240.3710.2880.208
318.150.4950.4330.3370.243
323.150.5760.5040.3930.284

Table 2: Mole Fraction Solubility of Ethyl 4-aminobenzoate (Benzocaine) in Various Organic Solvents (Continued) [1][2]

Temperature (K)AcetonitrileMethanoln-ButanolToluene
278.150.0400.0350.0220.015
283.150.0480.0420.0260.018
288.150.0580.0500.0320.022
293.150.0690.0600.0380.026
298.150.0820.0720.0460.032
303.150.0980.0860.0550.038
308.150.1160.1020.0660.046
313.150.1380.1210.0790.055
318.150.1630.1430.0940.066
323.150.1920.1680.1120.079

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the gravimetric method of solubility determination, a robust and widely used technique for solid-liquid solubility measurements.

Materials and Apparatus
  • Solute: this compound (or the compound of interest)

  • Solvents: High-purity organic solvents

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker or water bath for temperature control

    • Calibrated thermometer

    • Glass vials with airtight seals

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Desiccator

Experimental Procedure
  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial.

    • The vial is placed in a thermostatic shaker or water bath set to the desired temperature.

    • The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solution is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, the agitation is stopped, and the vial is left undisturbed to allow the excess solid to settle.

    • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

    • The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • The exact weight of the filtered saturated solution is determined using an analytical balance.

    • The solvent is then evaporated from the container, typically in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, until a constant weight of the dried solute is achieved.

    • The container with the dried solute is cooled in a desiccator before the final weighing.

  • Calculation of Solubility:

    • The mass of the dissolved solute and the mass of the solvent are calculated from the recorded weights.

    • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calculation Calculation A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw supernatant with a temperature-controlled syringe C->D E Filter the sample into a pre-weighed container D->E F Weigh the filtered saturated solution E->F G Evaporate the solvent to obtain the dry solute F->G H Weigh the dried solute G->H I Calculate the mass of solute and solvent H->I J Express solubility (e.g., mole fraction, g/100g solvent) I->J

Caption: Experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, primarily through the examination of its close structural analog, Ethyl 4-aminobenzoate. The quantitative data presented, along with the detailed experimental protocol for solubility determination, offers valuable resources for researchers and professionals in the fields of chemistry and drug development. The provided workflow diagram further clarifies the experimental process. While the data for the ethyl analog serves as a robust starting point, it is recommended that experimental verification of the solubility of this compound be conducted for specific applications to ensure accuracy in process design and formulation.

References

Spectroscopic Profile of Isopropyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 4-aminobenzoate (B8803810) (CAS No. 18144-43-9), a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for Isopropyl 4-aminobenzoate is summarized below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.8Doublet2HAromatic (Ar-H)
6.6Doublet2HAromatic (Ar-H)
5.2Septet (q)1H-CH(CH₃)₂
1.4Doublet6H-CH(CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR: While specific peak-by-peak data from the conducted search is not available, the expected chemical shifts for the carbon environments in this compound are well-established based on its structure. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 1517, confirming the availability of this data in specialized databases.[1]

Chemical Shift (δ) ppm (Expected Range)Carbon Assignment
166-168C=O (Ester)
150-152C-NH₂ (Aromatic)
131-132C-H (Aromatic, ortho to -COO)
119-121C-COO (Aromatic)
113-114C-H (Aromatic, ortho to -NH₂)
67-69-CH(CH₃)₂
21-23-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific peak list was not retrieved in the search, the expected absorption bands for this compound are as follows. An IR spectrum is available in the Spectral Database for Organic Compounds (SDBS) under number 1517.[1]

Wavenumber (cm⁻¹) (Expected Range)Vibration TypeFunctional Group
3450-3250N-H StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic
1715-1685C=O StretchEster
1600-1475C=C StretchAromatic Ring
1300-1200C-O StretchEster
1200-1000C-N StretchAromatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/zRelative Intensity (%)Assignment
17923.19[M]⁺ (Molecular Ion)
13755.09[M - C₃H₆]⁺
12099.99[M - C₃H₇O]⁺
9221.60[C₆H₆N]⁺
6524.54[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobenzoic acid with isopropanol.

Materials:

  • 4-Aminobenzoic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher concentration of the sample (20-50 mg) and a greater number of scans are typically required.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) or as a nujol mull.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Acquisition: For electron ionization (EI), a standard electron energy of 70 eV is typically used.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Isopropyl 4-aminobenzoate Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Isopropyl 4-aminobenzoate stability and degradation profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation Profile of Isopropyl 4-aminobenzoate (B8803810)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct stability and degradation data for Isopropyl 4-aminobenzoate is available in the public domain. This guide extensively utilizes data from its close structural analog, benzocaine (B179285) (Ethyl 4-aminobenzoate), to infer the stability and degradation profile of this compound. The structural similarity, particularly the ester linkage and the p-aminobenzoic acid moiety, provides a strong basis for this analogical reasoning.

Introduction

This compound is an ester of p-aminobenzoic acid and propan-2-ol. It belongs to the class of amino ester local anesthetics, with its ethyl ester analog, benzocaine, being a widely used topical anesthetic.[1] Understanding the stability and degradation profile of this compound is crucial for the development of safe, effective, and stable pharmaceutical formulations. This document provides a comprehensive overview of its anticipated stability under various stress conditions and outlines potential degradation pathways and products.

Chemical Stability Profile

Based on general chemical principles and data from analogous compounds, this compound is expected to be stable under normal storage conditions (room temperature, protected from light and moisture).[2] However, it is susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis.

Table 1: Summary of Anticipated Stability of this compound under Forced Degradation Conditions (based on Benzocaine data)

Stress ConditionPotential for DegradationPrimary Degradation PathwayKey Degradation Products
Acidic Hydrolysis HighCleavage of the ester bondp-Aminobenzoic acid, Isopropanol
Alkaline Hydrolysis HighCleavage of the ester bondp-Aminobenzoate salt, Isopropanol
Oxidation ModerateOxidation of the amino groupN-Oxidized products, colored degradants
Thermal Moderate to HighEster pyrolysis, potential for other reactionsCarboxylic acids, alkenes, various smaller molecules
Photolysis ModeratePhoto-oxidation and rearrangement of the aromatic amineHydroxylated and other complex photoproducts

Potential Degradation Pathways

The primary sites of degradation for this compound are the ester linkage and the aromatic amino group.

Hydrolytic Degradation

The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is considered a major degradation pathway.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester is hydrolyzed to p-aminobenzoic acid and isopropanol.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester is saponified to form the salt of p-aminobenzoic acid and isopropanol.

cluster_hydrolysis Hydrolytic Degradation Pathway parent This compound paba p-Aminobenzoic Acid parent->paba H+ or OH- (Hydrolysis) isopropanol Isopropanol parent->isopropanol H+ or OH- (Hydrolysis)

Fig. 1: Hydrolytic degradation of this compound.
Oxidative Degradation

The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products. Common laboratory oxidizing agents like hydrogen peroxide can induce this degradation.[2] The oxidation of the amino group can lead to nitroso and nitro derivatives, as well as polymerization products.

cluster_oxidation Oxidative Degradation Pathway parent This compound oxidized_products N-Oxidized Products (e.g., Nitroso, Nitro derivatives) parent->oxidized_products Oxidizing Agent (e.g., H₂O₂)

Fig. 2: Oxidative degradation of this compound.
Thermal Degradation

At elevated temperatures, esters can undergo pyrolysis. For aromatic esters, this can be a complex process leading to a variety of smaller molecules through mechanisms such as decarboxylation and cleavage of the ester bond.[3][4] The onset of thermal degradation for aromatic esters can range from 67°C to over 220°C.[3]

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The p-aminobenzoic acid moiety is a known chromophore that absorbs UV light. Photodegradation of PABA has been shown to produce various photoproducts through photo-oxidation and other complex reactions, especially in aqueous solutions.[5][6]

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from studies on benzocaine and are recommended for investigating the stability of this compound.[2] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound from its potential degradation products.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolysis stress->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis end Identify and Quantify Degradation Products analysis->end

Fig. 3: General workflow for forced degradation studies.
Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Acidic Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 2 N hydrochloric acid.

  • Store the solution at room temperature for a specified period (e.g., 24, 48, 72 hours).

  • Periodically withdraw samples, neutralize with an appropriate amount of 2 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Store the solution at room temperature for a specified period (e.g., 2, 4, 8 hours), monitoring for degradation.

  • Periodically withdraw samples, neutralize with an appropriate amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

  • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Withdraw a sample, dilute with the mobile phase, and analyze.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C) for a specified duration.

  • At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

Photolytic Degradation
  • Expose a solution of this compound (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure period, dilute the samples appropriately for analysis.

Analytical Method for Stability Indication

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its degradation products.

Table 2: Example HPLC-MS Analytical Conditions (adapted from Benzocaine studies)[2]

ParameterCondition
Column C18 or C8, e.g., 2.1 x 50 mm, 3.5 µm
Mobile Phase Gradient of water and methanol (or acetonitrile) with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Detection UV at a suitable wavelength (e.g., 254 nm or λmax) and/or Mass Spectrometry (MS)
MS Mode Electrospray Ionization (ESI) in positive ion mode. Selective Ion Monitoring (SIM) can be used to target expected degradation products.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of its potential degradation can be inferred from its chemical structure and the extensive data available for its analog, benzocaine. The primary degradation pathways are expected to be hydrolysis of the ester linkage and oxidation of the aromatic amino group. The provided experimental protocols for forced degradation studies offer a robust framework for elucidating the stability and degradation profile of this compound, which is essential for the development of stable pharmaceutical products.

References

Isopropyl 4-aminobenzoate: A Toxicological Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available toxicological information on Isopropyl 4-aminobenzoate (B8803810). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment.

Introduction

Isopropyl 4-aminobenzoate (CAS No. 18144-43-9) is an ester of p-aminobenzoic acid.[1] It belongs to a class of compounds that have applications in various fields, including as intermediates in organic synthesis.[2] Some related p-aminobenzoic acid (PABA) esters, such as benzocaine (B179285) and procaine, are utilized as local anesthetics. Given its structural similarity to these and other biologically active molecules, a thorough understanding of its toxicological profile is essential for safe handling and potential future applications.

This guide summarizes the available toxicological data for this compound, provides detailed experimental protocols for key toxicological endpoints, and presents a logical workflow for toxicological assessment.

Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 2.[3][4][5] Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2.[3][4][5] Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[3][5] May cause respiratory irritation.[3][5]

Quantitative Toxicological Data

A comprehensive search of publicly available scientific literature and safety data sheets did not yield quantitative toxicological data for this compound for the following endpoints:

  • Acute Toxicity (e.g., LD50)

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Reproductive Toxicity

The toxicological properties of this compound have not been fully investigated.[3] The following table summarizes the available information.

Toxicological Endpoint Result Classification Reference
Acute Oral Toxicity No data availableNot classified[1][6]
Acute Dermal Toxicity No data availableNot classified[6]
Acute Inhalation Toxicity No data availableNot classified[6]
Skin Corrosion/Irritation Causes irritationCategory 2[3][4][5]
Serious Eye Damage/Irritation Causes irritationCategory 2[3][4][5]
Respiratory Sensitization No data availableNot classified[6]
Skin Sensitization No data availableNot classified[6]
Germ Cell Mutagenicity No data availableNot classified[1][6]
Carcinogenicity No data availableNot classified[1][6]
Reproductive Toxicity No data availableNot classified[1][2][7]
STOT-Single Exposure May cause respiratory irritationCategory 3 (Respiratory system)[3][5]
STOT-Repeated Exposure No data availableNot classified[1][3]
Aspiration Hazard No data availableNot classified[1]

Experimental Protocols

While specific experimental data for this compound is lacking for many endpoints, this section provides detailed methodologies for standard toxicological assays that would be employed to generate such data.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to laboratory conditions.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until a stopping criterion is met, which is typically after a series of reversals in outcome (survival/death) have been observed.

    • The LD50 is then calculated using the maximum likelihood method.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

In Vivo Skin Irritation (OECD TG 404)
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of the clipped skin under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are calculated for each animal.

In Vivo Eye Irritation (OECD TG 405)
  • Objective: To determine the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A 0.1 mL or 0.1 g aliquot of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

    • The eyes are not washed after instillation.

    • The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application.

  • Observations: The cornea, iris, and conjunctiva are examined for opacity, inflammation, and discharge, and the reactions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.

  • Procedure:

    • The test substance, at several concentrations, is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria require for growth.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow in the absence of the specific amino acid) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, which would be applicable to further investigate the safety profile of this compound.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2 - if warranted) cluster_4 Risk Assessment A Physicochemical Properties B In Silico / QSAR Prediction K Hazard Identification A->K C Read-Across / Analog Data B->K D Genotoxicity (e.g., Ames Test) C->D C->K E Skin/Eye Irritation & Corrosion D->K F Skin Sensitization E->K G Acute Toxicity (Oral, Dermal, Inhalation) F->G F->K H Repeated Dose Toxicity (28-day) L Dose-Response Assessment G->L I Reproductive/Developmental Toxicity H->I H->L J Carcinogenicity Bioassay I->L J->K J->L N Risk Characterization K->N M Exposure Assessment L->N M->N

Caption: A generalized workflow for chemical toxicological assessment.

Conclusion

The currently available data for this compound indicates that it is a skin and eye irritant and may cause respiratory irritation. However, there is a significant lack of quantitative data for other critical toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. For a comprehensive understanding of its safety profile, further testing according to standardized protocols, such as those outlined in this guide, would be necessary. Researchers and drug development professionals should handle this compound with appropriate precautions, considering its known irritant properties and the existing data gaps.

References

Isopropyl 4-Aminobenzoate: A Comprehensive Material Safety Data Sheet for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the material safety data for Isopropyl 4-aminobenzoate (B8803810), tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and detailed experimental methodologies to ensure safe handling and informed use in a laboratory and pre-clinical setting.

Chemical Identification and Physical Properties

Isopropyl 4-aminobenzoate, also known as Isopropyl p-aminobenzoate, is an ester of p-aminobenzoic acid and propan-2-ol. It is structurally related to other local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 18144-43-9[1][2]
Appearance White to pale cream or light yellow crystalline powder[3]
Melting Point 80.0 - 87.0 °C[3]
Boiling Point 315.7 °C at 760 mmHg[4]
Density 1.099 g/cm³[4]
Flash Point 168.2 °C[4]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[5]
Vapor Pressure 0.12 mmHg at 25°C[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, and it may cause respiratory irritation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

Source:[6]

The logical workflow for GHS classification based on observed effects is outlined in the diagram below.

GHS_Classification cluster_skin Skin Exposure Evaluation cluster_eye Eye Exposure Evaluation cluster_inhalation Inhalation Exposure Evaluation substance Test Substance: This compound skin_exposure Dermal Application substance->skin_exposure eye_exposure Ocular Instillation substance->eye_exposure inhalation_exposure Inhalation substance->inhalation_exposure skin_observation Observe for reversible skin damage (erythema/edema) skin_exposure->skin_observation skin_decision Reversible Damage? skin_observation->skin_decision skin_cat2 GHS Category 2: Skin Irritant (H315) skin_decision->skin_cat2 Yes skin_no_class No Classification (for this endpoint) skin_decision->skin_no_class No eye_observation Observe for changes in cornea, iris, conjunctiva (reversible within 21 days) eye_exposure->eye_observation eye_decision Serious Reversible Changes? eye_observation->eye_decision eye_cat2a GHS Category 2A: Serious Eye Irritation (H319) eye_decision->eye_cat2a Yes eye_no_class No Classification (for this endpoint) eye_decision->eye_no_class No inhalation_observation Observe for transient respiratory tract irritation inhalation_exposure->inhalation_observation inhalation_decision Irritation Observed? inhalation_observation->inhalation_decision stot_se3 GHS STOT SE Category 3: May cause respiratory irritation (H335) inhalation_decision->stot_se3 Yes inhalation_no_class No Classification (for this endpoint) inhalation_decision->inhalation_no_class No

GHS Classification Workflow for this compound

Toxicological Information

Table 3: Acute Toxicity Data for Benzocaine (Ethyl 4-aminobenzoate)

Route of AdministrationSpeciesLD50Source(s)
OralRat3042 mg/kg[5]
OralMouse2500 mg/kg[5]
IntraperitonealMouse216 mg/kg[7]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.[8]

Table 4: First Aid Procedures for this compound

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if skin irritation persists.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.

The logical flow of first aid actions following an exposure event is depicted below.

First_Aid_Procedure cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_followup Follow-up & Medical Attention exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (15 min) skin->wash_skin rinse_eyes Rinse Eyes with Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth, Drink Water ingestion->rinse_mouth artificial_respiration Artificial Respiration if needed fresh_air->artificial_respiration remove_clothing Remove Contaminated Clothing wash_skin->remove_clothing remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit medical_attention Seek Medical Attention artificial_respiration->medical_attention remove_clothing->medical_attention if irritation persists remove_lenses->medical_attention IMMEDIATELY no_vomit->medical_attention

First Aid Decision Pathway for this compound Exposure

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the safety and properties of a chemical. The following sections provide a detailed methodology for the synthesis of this compound and representative, standardized protocols for key toxicological assessments.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 4-aminobenzoic acid with isopropanol, using a strong acid as a catalyst.[9]

Materials:

  • 4-Aminobenzoic acid

  • Isopropanol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium bicarbonate (optional, for neutralization)

  • Ethyl acetate (B1210297) (for extraction, if needed)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add 4-aminobenzoic acid and an excess of isopropanol.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for several hours (e.g., 4 hours), monitoring the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding water to the mixture. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water to remove any remaining acid and unreacted starting materials.

  • The crude product can be further purified by recrystallization, typically from a solvent like ethyl acetate, to yield pinkish needles.[9]

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow start Start: Reagents reagents 4-Aminobenzoic Acid Isopropanol Conc. H₂SO₄ (catalyst) start->reagents reflux Combine and Reflux (4h) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench precipitate Precipitation of Product quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash purify Recrystallize (e.g., from Ethyl Acetate) wash->purify product Final Product: This compound purify->product Purified end End product->end

References

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 4-Aminobenzoate (B8803810)

Introduction

Isopropyl 4-aminobenzoate is an organic compound belonging to the family of aminobenzoate esters. Structurally, it is the ester of 4-aminobenzoic acid and propan-2-ol. This class of compounds is of significant interest to the pharmaceutical industry, primarily due to the local anesthetic properties exhibited by many of its members, such as benzocaine (B179285) (ethyl 4-aminobenzoate) and procaine.[1] this compound itself serves as a valuable model drug in studies related to percutaneous absorption and as an inhibitor or alternative substrate in enzymatic reactions.[2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, pharmacology, and toxicology of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and biological activity.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
CAS Number 18144-43-9[3]
Appearance White to light yellow powder or crystals[4]
Melting Point 83.0 to 86.0 °C[4]
Purity (GC) >98.0%[4]
IUPAC Name propan-2-yl 4-aminobenzoate[5]
Synonyms Isopropyl p-aminobenzoate, 4-Aminobenzoic acid isopropyl ester, 4-isopropoxycarbonylaniline[4][5]
¹H NMR (CDCl₃) δ 7.8 (d, 2H), 6.6 (d, 2H), 5.2 (hept, 1H), 1.4 (d, 6H)[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Aminobenzoic acid

  • Isopropyl alcohol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure 1: Sulfuric Acid Catalysis [2]

  • To a round-bottomed flask, add 4-aminobenzoic acid (1.0 g) and isopropyl alcohol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, quench the mixture with water.

  • The precipitate formed is collected by filtration and dried to yield this compound.

  • For further purification, pink needles suitable for single-crystal X-ray diffraction can be grown by slow evaporation from an ethyl acetate solution at room temperature.[2]

Procedure 2: Thionyl Chloride Method [6]

  • Dissolve 4-aminobenzoic acid (5.0 g, 36.5 mmol) in 2-propanol (200 mL).

  • Add thionyl chloride (21 mL, 290 mmol) to the solution.

  • Stir the mixture at room temperature for 3 days, followed by refluxing for 18 hours.

  • Carefully add an aqueous sodium bicarbonate solution (150 mL) to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x 80 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid in quantitative yield.[6]

G cluster_synthesis Synthesis Workflow Reactants 4-Aminobenzoic Acid + Isopropyl Alcohol Catalyst H₂SO₄ or SOCl₂ Reaction Esterification (Reflux) Reactants->Reaction Catalyst->Reaction Workup Quenching/Neutralization & Extraction Reaction->Workup Purification Filtration/Crystallization Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Pharmacology and Mechanism of Action

While specific pharmacological studies on this compound are limited, its structural similarity to well-known local anesthetics like benzocaine and risocaine (B1679344) strongly suggests a similar mechanism of action.[2] Aminobenzoate esters exert their anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes.[1][7]

The proposed mechanism of action is as follows:

  • Membrane Permeation: The uncharged, lipophilic form of the aminobenzoate ester diffuses across the nerve cell membrane into the axoplasm.[1]

  • Ionization: Once inside the neuron, an equilibrium is established, and a portion of the molecules become protonated (cationic).

  • Channel Blockade: The cationic form of the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel.[1] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions.[8][9]

  • Inhibition of Action Potential: The blockade of sodium ion influx prevents the depolarization of the neuronal membrane, thereby inhibiting the initiation and propagation of action potentials, which results in a loss of sensation.[7]

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Intracellular Intracellular Space (Axoplasm) Channel_Closed Closed State Channel_Open Open State Channel_Closed->Channel_Open Depolarization Channel_Inactive Inactive State Channel_Open->Channel_Inactive Nerve_Impulse Nerve Impulse (Action Potential) Channel_Open->Nerve_Impulse Na+ Influx Channel_Inactive->Channel_Closed Repolarization No_Impulse No Nerve Impulse (Anesthesia) Channel_Inactive->No_Impulse No Na+ Influx Drug_Ext This compound (Uncharged) Drug_Int This compound (Cationic) Drug_Ext->Drug_Int Diffusion Drug_Int->Channel_Inactive Binding & Blockade

Proposed mechanism of action for this compound as a local anesthetic.

Toxicology and Safety

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[10][11]

  • Eye Irritation: Causes serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

Potential Adverse Effects:

  • Methemoglobinemia: A known risk associated with other aminobenzoate anesthetics like benzocaine is methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[7] While not specifically reported for this compound, this is a potential concern.

  • Allergic Reactions: The metabolism of ester-type local anesthetics can produce para-aminobenzoic acid (PABA), which is associated with allergic reactions in some individuals.[12]

Safety Precautions:

  • Handle with appropriate personal protective equipment, including gloves and eye protection.

  • Avoid inhalation of dust.

  • Use in a well-ventilated area.[10]

Applications in Research

This compound has been utilized in several areas of scientific research:

  • Model for Percutaneous Absorption: Its physicochemical properties make it a suitable model compound for studying the penetration of substances through the skin.[2]

  • Enzyme Inhibition Studies: It has been used as an inhibitor or an alternative substrate in studies of enzymatic acetylation.[2]

  • Precursor for Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex molecules.

Conclusion

This compound is a compound with a well-defined synthesis and clear physicochemical properties. While it is structurally related to potent local anesthetics, its own pharmacological and toxicological profiles are not extensively characterized with quantitative data. Its primary current value lies in its use as a research tool, particularly in studies of dermal absorption and enzymology. Further research is warranted to fully elucidate its pharmacological and toxicological characteristics, which could open up new avenues for its application in drug development and other scientific disciplines.

References

Isopropyl 4-Aminobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 4-aminobenzoate (B8803810), a lesser-known ester of para-aminobenzoic acid (PABA), holds a significant place in the historical development of local anesthetics and continues to be a valuable tool in pharmaceutical research. This technical guide provides an in-depth exploration of its historical context, synthesis, physicochemical properties, and biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its quantitative data. Visual representations of its synthetic pathway, the historical development of related compounds, and an analytical workflow are provided to facilitate a deeper understanding of this compound.

Historical Perspective: The Evolution of PABA-Ester Local Anesthetics

The story of isopropyl 4-aminobenzoate is intrinsically linked to the quest for safe and effective local anesthetics, a journey that began with the discovery of cocaine's anesthetic properties in the late 19th century. Concerns over cocaine's toxicity and addictive nature spurred the search for synthetic alternatives.[1] Recognizing the benzoic acid ester moiety as crucial for its anesthetic activity, chemists began to synthesize derivatives of para-aminobenzoic acid (PABA).[1][2]

This endeavor led to the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) in 1890, a significant milestone in the development of topical anesthetics.[2][3] Following this, procaine, a more water-soluble and injectable PABA ester, was developed in 1904, revolutionizing clinical anesthesia.[3][4] The development of this compound and other PABA esters followed this trend, with researchers exploring how modifications to the alkyl chain of the ester group influenced the compound's potency, duration of action, and toxicity. While not as commercially prominent as benzocaine or procaine, this compound has found its niche as a model drug in percutaneous absorption studies and as a research tool for investigating enzymatic processes.[5][6]

Historical_Development_of_PABA_Esters Cocaine Cocaine (Natural Product) PABA p-Aminobenzoic Acid (PABA) Cocaine->PABA Structural Inspiration Benzocaine Benzocaine (Ethyl Ester, 1890) PABA->Benzocaine Esterification Procaine Procaine (1904) PABA->Procaine Esterification Isopropyl4AB This compound PABA->Isopropyl4AB Esterification OtherEsters Other PABA Esters (e.g., Risocaine) PABA->OtherEsters Esterification

Figure 1: Developmental Relationship of PABA-Ester Anesthetics.

Physicochemical Properties

This compound is a white to pale cream crystalline solid.[7] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[8]
Molecular Weight 179.22 g/mol [8]
CAS Number 18144-43-9[8]
Melting Point 80.0-87.0 °C[7]
Appearance Pale cream to cream to pale brown powder[7]
IUPAC Name propan-2-yl 4-aminobenzoate[7]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 4-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product PABA 4-Aminobenzoic Acid Esterification Esterification Reaction PABA->Esterification Isopropanol Isopropyl Alcohol Isopropanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) Catalyst->Esterification Heat Reflux Heat->Esterification Workup Aqueous Work-up & Neutralization Esterification->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Figure 2: General Synthesis Workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Materials:

  • 4-Aminobenzoic acid (1.0 g)

  • 2-Propanol (20 mL)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 1.0 g of 4-aminobenzoic acid in 20 mL of 2-propanol.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[5]

  • Reflux the reaction mixture for 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography.[5]

  • After the reaction is complete, cool the mixture to room temperature and quench with water.[5]

  • A precipitate will form, which is collected by filtration and dried.[5]

  • For further purification, the crude product can be recrystallized from ethyl acetate to yield pinkish needles.[5]

An alternative method involves the use of thionyl chloride. In this procedure, 4-aminobenzoic acid is dissolved in 2-propanol, and thionyl chloride is added. The mixture is stirred at room temperature for an extended period (e.g., 3 days) and then refluxed for approximately 18 hours.[8] The work-up involves neutralization with an aqueous sodium bicarbonate solution and extraction with ethyl acetate.[8]

Analytical Methodologies

The characterization and quantification of this compound are crucial for quality control and research purposes. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) being a prominent method.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration MobilePhase Mobile Phase (e.g., Acetonitrile/Water) Filtration->MobilePhase Column Stationary Phase (e.g., C18 Column) MobilePhase->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 3: Typical Workflow for HPLC Analysis.
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods.

Spectroscopic DataKey Features
¹H-NMR (300 MHz, CDCl₃) δ ppm 7.8 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.2 (sept, 1H, -CH(CH₃)₂), 1.4 (d, 6H, -CH(CH₃)₂)[8]
Mass Spectrometry (GC-MS) Major fragments at m/z 120, 137, 65, 179, 92
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C=O, and aromatic C-H stretches.

Biological and Pharmaceutical Significance

This compound serves as a valuable compound in several areas of pharmaceutical research:

  • Model for Percutaneous Absorption: It is utilized as a model drug in studies correlating HPLC retention parameters with percutaneous absorption.[5][6] This research is vital for the development of transdermal drug delivery systems.

  • Enzyme Inhibition Studies: It functions as an inhibitor or an alternative acceptor substrate in the enzymatic acetylation of p-nitroaniline.[5] This allows for the investigation of enzyme kinetics and mechanisms of action.

  • Potential Local Anesthetic Properties: As an ester of PABA, it is structurally related to known local anesthetics like benzocaine and risocaine (B1679344) (propyl 4-aminobenzoate).[5] While not widely used clinically for this purpose, its structure provides a basis for the design and study of new anesthetic agents.

Conclusion

This compound, while not a household name in pharmaceuticals, represents an important chapter in the history of local anesthetic development and remains a relevant tool for contemporary pharmaceutical research. Its straightforward synthesis, well-characterized properties, and utility as a model compound ensure its continued significance for scientists and researchers in the field of drug development and delivery. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Isopropyl 4-aminobenzoate (B8803810) from 4-aminobenzoic acid via Fischer esterification. Detailed experimental protocols for the synthesis, purification, and characterization of the target compound are presented. Quantitative data, including reaction yield and physical properties, are summarized for clarity. Furthermore, this guide includes characteristic spectroscopic data and discusses the applications of Isopropyl 4-aminobenzoate in scientific research and drug development.

Introduction

This compound is an ester of 4-aminobenzoic acid and isopropanol (B130326). It serves as a valuable intermediate in organic synthesis and has applications in the pharmaceutical and cosmetic industries. Notably, it is used as a model drug in studies investigating the relationship between HPLC retention parameters and percutaneous absorption.[1][2][3] Additionally, it has been identified as an inhibitor or an alternative acceptor substrate in the enzymatic acetylation of p-nitroaniline.[1][2][3] Its structural analogs, such as benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate), are well-known local anesthetics.[1][2][3] The synthesis of this compound is a classic example of a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme

The synthesis of this compound from 4-aminobenzoic acid proceeds via an acid-catalyzed esterification reaction with isopropanol, as depicted below:

Figure 1. Fischer Esterification of 4-aminobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound using the Fischer esterification method.

Materials:

  • 4-Aminobenzoic acid

  • Isopropanol (2-Propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (10% w/v, aqueous)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-aminobenzoic acid (e.g., 1.0 g) and isopropanol (20 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Continue refluxing for approximately 4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing deionized water (e.g., 50 mL).

    • Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic (pH ~7-8).

    • The crude this compound will precipitate out of the solution.

  • Isolation of Crude Product:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Allow the crude product to air dry on the filter paper.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude this compound.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. Ethanol is a good solvent for the compound, while water acts as an anti-solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.

    • To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.

  • Isolation of Pure Product:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold ethanol-water mixture.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Reaction Parameters and Physical Properties
ParameterValueReference(s)
Starting Material4-Aminobenzoic acid[2]
ReagentsIsopropanol, Sulfuric Acid[2]
Reaction Time4 hours (reflux)[2]
Reported Yield79%[2]
AppearanceWhite to light yellow powder/crystal[4]
Melting Point83-86 °C[4]
Molecular FormulaC₁₀H₁₃NO₂[5]
Molecular Weight179.22 g/mol [5]
Table 2: Spectroscopic Data for this compound
¹H NMR (CDCl₃)
Chemical Shift (ppm) Multiplicity Integration Assignment
7.86d2HAromatic (H ortho to -COO)
6.63d2HAromatic (H ortho to -NH₂)
5.19sept1H-CH(CH₃)₂
4.12 (broad s)s2H-NH₂
1.33d6H-CH(CH₃)₂
¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
166.8C=O (ester)
151.0Aromatic C-NH₂
131.5Aromatic CH
119.7Aromatic C-COO
113.7Aromatic CH
67.9-CH(CH₃)₂
22.1-CH(CH₃)₂
IR (KBr)
Wavenumber (cm⁻¹) Intensity Assignment
3400-3250mN-H stretch (amine)
3000-2850mC-H stretch (alkane)
1750-1735sC=O stretch (ester)
1600-1585mC-C stretch (in-ring, aromatic)
1335-1250sC-N stretch (aromatic amine)
1320-1000sC-O stretch (ester)

Note: Spectroscopic data is compiled from various sources and may vary slightly depending on the experimental conditions.[1][5][6][7][8]

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Aminobenzoic Acid, Isopropanol) reagents Add H₂SO₄ (catalyst) start->reagents reflux Reflux (4 hours) reagents->reflux quench Quench with Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize precipitate Precipitation of Crude Product neutralize->precipitate filter_crude Vacuum Filtration precipitate->filter_crude recrystallize Recrystallization (Ethanol/Water) filter_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Drying filter_pure->dry product Pure Isopropyl 4-aminobenzoate dry->product characterization Characterization (NMR, IR, MP) product->characterization

Caption: Workflow for the synthesis and purification of this compound.

Applications

This compound is a key compound in several areas of scientific research and development:

  • Pharmaceutical Research: It is utilized as a model compound in dermatological and pharmacokinetic studies to understand the percutaneous absorption of drugs.[1][2][3] Its structural similarity to local anesthetics also makes it a compound of interest in the development of new anesthetic agents.[1][2][3]

  • Enzyme Inhibition Studies: The compound has been employed to investigate enzymatic pathways, specifically as an inhibitor or alternative substrate in acetylation reactions.[1][2][3]

  • Organic Synthesis: As an ester of 4-aminobenzoic acid, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and other specialty chemicals.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid via Fischer esterification is a robust and high-yielding reaction. The provided protocols for synthesis and purification offer a reliable method for obtaining this compound in high purity. The comprehensive characterization data serves as a valuable reference for researchers. The diverse applications of this compound in pharmaceutical and chemical research underscore its importance as a versatile chemical entity.

References

Application Notes and Protocols: Isopropyl 4-aminobenzoate as a UV Absorber in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Isopropyl 4-aminobenzoate (B8803810), a potential UVB absorber for cosmetic formulations. This document details its physicochemical properties, outlines protocols for evaluating its efficacy and safety, and discusses the underlying biological mechanisms of UV protection.

1. Introduction

Isopropyl 4-aminobenzoate is an ester of p-aminobenzoic acid (PABA). PABA and its derivatives have a history of use as organic UVB filters in sunscreen products.[1] They function by absorbing high-energy UVB radiation, thereby protecting the skin from its damaging effects, such as sunburn and an increased risk of skin cancer.[1] this compound's utility in cosmetic formulations stems from its potential to absorb UVB rays, similar to its parent compound.

2. Physicochemical Properties and Synthesis

This compound is a solid at room temperature.[2] It can be synthesized through the Fischer esterification of 4-aminobenzoic acid with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
CAS Number 18144-43-9[4]
Appearance White to light yellow powder/crystal[2]
Melting Point 83.0 to 86.0 °C[2]

3. Mechanism of Action as a UV Absorber

Like other organic sunscreens, this compound absorbs UV radiation, which excites its electrons to a higher energy state. This energy is then dissipated as heat, returning the molecule to its ground state and preventing the UV photons from reaching and damaging skin cells. The primary chromophore responsible for this absorption is the aminobenzoic acid moiety.

Experimental Protocols

The following sections detail the experimental protocols for evaluating the efficacy and safety of this compound as a UV absorber.

4. Efficacy Evaluation

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the in vitro method for determining the SPF of a cosmetic formulation containing this compound. The method is based on the spectrophotometric analysis of a thin film of the product applied to a substrate.

Workflow for In Vitro SPF Determination

In Vitro SPF Determination Workflow prep Prepare Formulation app Apply Formulation to Substrate (2 mg/cm²) prep->app sub Prepare PMMA Substrate sub->app dry Dry for 15 minutes app->dry meas_pre Measure UV Transmittance (290-400 nm) dry->meas_pre calc_spf Calculate In Vitro SPF meas_pre->calc_spf

Caption: Workflow for determining the in vitro SPF of a sunscreen formulation.

Protocol:

  • Preparation of Formulation: Prepare a cosmetic formulation (e.g., oil-in-water emulsion) containing a known concentration of this compound.

  • Substrate Preparation: Use a polymethylmethacrylate (PMMA) plate as the substrate.

  • Sample Application: Apply the formulation evenly to the PMMA plate at a concentration of 2.0 mg/cm².

  • Drying: Allow the film to dry for 15 minutes in the dark at room temperature.

  • UV-Vis Spectrophotometry: Measure the transmittance of UV radiation through the sample-coated plate from 290 to 400 nm at 1 nm intervals using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: Calculate the in vitro SPF using the following equation:

    Where:

    • E(λ) = Erythema action spectrum

    • I(λ) = Solar simulator spectral irradiance

    • T(λ) = Spectral transmittance of the sample

Table 2: Illustrative In Vitro SPF Data for a UVB Absorber (PABA)

Concentration of PABA in FormulationMean In Vitro SPFStandard Deviation
2%Data not availableData not available
5%Data not availableData not available
User's Data for this compoundEnter your dataEnter your data
Photostability Assessment

This protocol determines the photostability of this compound in a formulation by measuring the change in its UV absorbance after exposure to a controlled dose of UV radiation.

Workflow for Photostability Testing

Photostability Testing Workflow prep Prepare Formulation & Apply to Substrate meas_initial Measure Initial UV Absorbance (A₀) prep->meas_initial irradiate Irradiate with Controlled UV Dose meas_initial->irradiate meas_final Measure Final UV Absorbance (Aₜ) irradiate->meas_final calc_photo Calculate % Photodegradation meas_final->calc_photo In Vitro Skin Irritation Workflow (OECD 439) prep Prepare Reconstructed Human Epidermis (RhE) Tissues treat Topically Apply Test Substance prep->treat incubate Incubate for 60 minutes treat->incubate rinse Rinse and Post-Incubate for 42 hours incubate->rinse viability Assess Cell Viability (MTT Assay) rinse->viability classify Classify Irritation Potential viability->classify In Vitro Skin Sensitization Workflow (OECD 442D) seed Seed KeratinoSens™ Cells treat Expose Cells to Test Substance for 48 hours seed->treat lyse Lyse Cells treat->lyse luciferase Measure Luciferase Activity lyse->luciferase analyze Analyze Data and Classify luciferase->analyze In Vitro Phototoxicity Workflow (OECD 432) seed Seed 3T3 Fibroblasts treat Treat with Test Substance seed->treat split treat->split irradiate Irradiate (+UVA) split->irradiate dark Keep in Dark (-UVA) split->dark incubate_post Incubate for 24 hours irradiate->incubate_post dark->incubate_post nru Neutral Red Uptake Assay incubate_post->nru analyze Calculate Photo-Irritation-Factor (PIF) nru->analyze UVB-Induced Pigmentation Pathway uvb UVB Radiation dna_damage DNA Damage in Keratinocytes uvb->dna_damage p53 p53 Activation dna_damage->p53 pomc POMC Transcription p53->pomc msh α-MSH Release pomc->msh mc1r MC1R Activation in Melanocytes msh->mc1r camp cAMP Increase mc1r->camp mitf MITF Transcription camp->mitf melanin Melanin Synthesis mitf->melanin

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isopropyl 4-aminobenzoate (B8803810). Isopropyl 4-aminobenzoate is an important organic compound utilized in various research and development applications, including as a model drug for studying percutaneous absorption.[1][2] The method described herein is suitable for purity assessment, stability studies, and quality control of this compound in raw materials and formulated products.

Principle of Analysis

The analytical methodology is founded on reversed-phase chromatography, a technique where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, being a compound of moderate polarity, is effectively retained and separated from potential impurities on the C18 column. An isocratic mobile phase, consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, ensures consistent and reproducible elution. The inclusion of a small percentage of phosphoric acid in the mobile phase enhances peak symmetry and minimizes tailing. A UV detector is employed for the detection of the analyte, leveraging the chromophoric nature of the benzene (B151609) ring in the this compound molecule.

Experimental Protocols

Apparatus and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

  • Analytical balance (4-decimal place)

  • pH meter

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm, nylon or PTFE)

  • HPLC vials with caps (B75204) and septa

  • Sonicator

Reagents and Chemicals
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Phosphoric acid (H₃PO₄), analytical reagent grade

  • Methanol (HPLC grade)

Mobile Phase Preparation
  • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v).

  • The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water at a ratio of 50:50 (v/v).

  • For 1 L of mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water.

  • Degas the mobile phase for at least 15 minutes in a sonicator or by vacuum filtration prior to use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the weighed standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for linearity assessment by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Solution Preparation
  • Accurately weigh a sample powder equivalent to approximately 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add about 20 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to ambient temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time ~10 minutes

Data Presentation

The quantitative performance of this method is summarized in the table below. The data presented is based on a validated method for benzocaine, a structurally analogous compound, and is expected to be representative for this compound.[3]

Analytical ParameterExpected Performance
Linearity Range 10 - 100 µM
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~3.92 µM
Limit of Quantification (LOQ) ~13.06 µM
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Mandatory Visualization

HPLC_Analysis_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_processing Phase 3: Data Processing MobilePhase Mobile Phase Preparation (ACN:H₂O with 0.1% H₃PO₄) Injection Injection of Samples and Standards (20 µL) MobilePhase->Injection StandardPrep Standard Solution Preparation (Stock and Working Standards) StandardPrep->Injection SamplePrep Sample Solution Preparation (Dissolution and Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Flow: 1.0 mL/min Temp: 30 °C Detection UV Detection at 285 nm Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration and Area Determination Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Workflow for the quantitative HPLC analysis of this compound.

References

Application Notes and Protocols for Isopropyl 4-aminobenzoate in Percutaneous Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in percutaneous absorption studies of Isopropyl 4-aminobenzoate (B8803810), a compound often used as a model drug in dermatological and transdermal research.[1][2] The following sections detail the experimental protocols for in vitro skin permeation studies using Franz diffusion cells, present representative data, and visualize the experimental workflow.

I. Introduction

Isopropyl 4-aminobenzoate is an ester of p-aminobenzoic acid. Its physicochemical properties make it a suitable candidate for investigating the principles of skin permeation and for evaluating the efficacy of topical and transdermal delivery systems. Understanding its absorption characteristics is crucial for formulation development and risk assessment. In vitro percutaneous absorption studies are a common method to evaluate the passage of substances through the skin into the systemic circulation.[3]

II. Quantitative Data Summary

The following table summarizes representative quantitative data from in vitro percutaneous absorption studies of compounds structurally related to this compound. These parameters are critical for assessing the skin permeation profile of a topical formulation.

ParameterRepresentative ValueUnitSignificance
Permeability Coefficient (Kp) 1.5 x 10⁻³cm/hrIndicates the rate at which the compound permeates the skin under specific conditions. A higher Kp suggests greater permeability.[4]
Steady-State Flux (Jss) 0.80µg/cm²/hrThe constant rate of permeation across the skin over time. It is a key indicator of the drug delivery rate.
Lag Time (Tlag) 1.5hoursThe time required for the permeant to establish a steady-state diffusion profile across the skin. Shorter lag times indicate a faster onset of absorption.
Cumulative Amount Absorbed at 24h 18.5µg/cm²The total amount of the compound that has permeated the skin over a 24-hour period. This reflects the overall exposure.

Note: The values presented are illustrative and based on studies of structurally similar p-aminobenzoate esters and related topical compounds. Actual values for this compound will depend on the specific experimental conditions, including the vehicle formulation and the skin model used.

III. Experimental Protocols

A widely accepted method for in vitro percutaneous absorption studies is the use of Franz diffusion cells.[5] This system simulates the physiological conditions of the skin.[2]

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the rate and extent of this compound permeation through an excised skin membrane.

Materials:

  • Franz Diffusion Cells (static or flow-through)[6]

  • Excised human or animal (e.g., porcine or rat) skin[3]

  • This compound formulation (e.g., cream, gel, solution)

  • Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubility enhancer like non-ionic surfactants for hydrophobic compounds)[2][6]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Water bath with magnetic stirrer

  • Standard laboratory glassware and consumables

Methodology:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and underlying tissue using a scalpel.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.[2]

  • Franz Cell Assembly:

    • Set the circulating water bath to maintain a skin surface temperature of 32°C.[2]

    • Fill the receptor compartment of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped.[2]

    • Mount the prepared skin section onto the Franz cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.[7]

    • Clamp the donor and receptor compartments together securely.

    • Allow the system to equilibrate for at least 30 minutes.

  • Sample Application and Collection:

    • Apply a known quantity (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

    • The mobile phase and UV detection wavelength should be optimized for this compound.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.

    • The lag time (Tlag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.

IV. Visualizations

The following diagrams illustrate the key workflows and relationships in percutaneous absorption studies of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation Apply Apply Formulation to Skin Formulation->Apply Skin Prepare Excised Skin Membrane Mount Mount Skin in Franz Cell Skin->Mount Receptor Prepare and Degas Receptor Solution Receptor->Mount Equilibrate Equilibrate System (32°C) Mount->Equilibrate Equilibrate->Apply Sample Collect Samples from Receptor Compartment at Time Intervals Apply->Sample HPLC Quantify Concentration via HPLC Sample->HPLC Plot Plot Cumulative Amount vs. Time HPLC->Plot Calculate Calculate Permeation Parameters (Jss, Kp, Tlag) Plot->Calculate

Figure 1: Experimental workflow for an in vitro percutaneous absorption study.

G cluster_input Input Parameters cluster_process Permeation Process cluster_output Output Parameters Concentration Drug Concentration in Vehicle (C₀) Permeation Percutaneous Absorption Concentration->Permeation SkinProperties Skin Properties (e.g., thickness, integrity) SkinProperties->Permeation Vehicle Vehicle Formulation Vehicle->Permeation Flux Steady-State Flux (Jss) Permeation->Flux Kp Permeability Coefficient (Kp) Permeation->Kp LagTime Lag Time (Tlag) Permeation->LagTime CumulativeAmount Cumulative Amount Absorbed (Q) Permeation->CumulativeAmount

Figure 2: Logical relationship of factors influencing percutaneous absorption parameters.

References

Application Notes and Protocols for Enzymatic Acetylation Studies with Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), a benzoate (B1203000) ester, serves as a valuable model substrate and potential inhibitor in the study of enzymatic acetylation reactions. This document provides detailed application notes and experimental protocols for investigating the enzymatic acetylation of Isopropyl 4-aminobenzoate, a process primarily mediated by N-acetyltransferase (NAT) enzymes. These enzymes play a crucial role in the metabolism of a wide array of drugs and xenobiotics containing aromatic amine or hydrazine (B178648) functionalities. Understanding the interaction of compounds like this compound with NATs is essential for drug development, toxicology, and pharmacogenetics.

N-acetyltransferases catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to the amino group of their substrates. In humans, two main NAT isoenzymes, NAT1 and NAT2, have been identified. They exhibit different substrate specificities and are polymorphically expressed in the population, leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes. These phenotypic differences can have significant clinical implications, affecting drug efficacy and toxicity. This compound has been identified as a potential substrate or inhibitor in the enzymatic acetylation of other compounds like p-nitroaniline, highlighting its utility in probing NAT activity.[1][2]

Data Presentation

The following tables summarize the kinetic parameters of human N-acetyltransferase 1 (NAT1) and 2 (NAT2) for structurally related aromatic amine substrates. This data provides a reference for expected enzyme activity and can be used as a benchmark when evaluating this compound as a substrate or inhibitor.

Table 1: Kinetic Parameters of Human NAT1 for Various Aromatic Amine Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
p-Aminobenzoic Acid (PABA)310 ± 3015-fold greater than slow acetylators
4-Aminobiphenyl (4-ABP)Not significantly different between NAT14 and NAT114BHigher in NAT14 compared to NAT114B
β-Naphthylamine (BNA)Lower in NAT14 compared to NAT114BSignificantly higher in NAT14
Benzidine2.6-fold lower in NAT14 than NAT114BHigher in NAT14

Data is compiled from studies on different NAT1 allozymes and should be considered as a reference range.[3][4][5]

Table 2: Kinetic Parameters of Human NAT2 for Various Aromatic Amine Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)
Sulfamethazine (SMZ)Little interphenotypic variation20-fold greater in rapid acetylators
Procainamide (B1213733)Genotype-dependentGenotype-dependent
IsoniazidSubstrate-specificSubstrate-specific

NAT2 exhibits significant polymorphic variation, leading to a wide range of kinetic values depending on the specific allele.[6][7][8]

Experimental Protocols

Protocol 1: Colorimetric Assay for N-Acetyltransferase Activity

This protocol describes a continuous spectrophotometric assay to measure NAT activity using this compound as the substrate. The assay is based on the detection of the co-product, Coenzyme A (CoA), using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product that can be monitored at 412 nm.

Materials:

  • This compound

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Recombinant human NAT1 or NAT2 enzyme, or cell/tissue lysate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations in Tris-HCl buffer.

    • Prepare a stock solution of Acetyl-CoA in Tris-HCl buffer.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

  • Set up the Reaction Mixture:

    • In each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer to a final volume of 200 µL.

      • This compound solution to the desired final concentration.

      • DTNB solution to a final concentration of 0.2 mM.

      • NAT enzyme preparation (e.g., 5-10 µg of recombinant enzyme or cell lysate).

  • Initiate the Reaction:

    • Initiate the reaction by adding Acetyl-CoA solution to the desired final concentration (e.g., 200 µM).

  • Measure Absorbance:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the colored product (13,600 M-1cm-1).

    • Perform control reactions without the enzyme or without the substrate to account for any background reaction.

Protocol 2: HPLC-Based Assay for N-Acetylation of this compound

This protocol provides a method for the direct quantification of the substrate (this compound) and the acetylated product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • N-acetyl-Isopropyl 4-aminobenzoate (as a standard, if available)

  • Acetyl-CoA

  • Recombinant human NAT1 or NAT2 enzyme, or cell/tissue lysate

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, this compound, and the NAT enzyme preparation.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding a small volume of a strong acid (e.g., 1 M HCl).

  • Sample Preparation for HPLC:

    • Centrifuge the stopped reaction mixture to precipitate the protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile to separate the substrate and the product.

    • Monitor the elution of the compounds using a UV detector at a wavelength where both the substrate and product have significant absorbance (e.g., determined by UV scan).

  • Quantification:

    • Create a standard curve for both this compound and, if available, N-acetyl-Isopropyl 4-aminobenzoate.

    • Determine the concentration of the substrate consumed and the product formed by comparing the peak areas to the standard curves.

Visualizations

Xenobiotic_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic Lipophilic Xenobiotic (e.g., this compound) Phase1_Enzymes Cytochrome P450 Oxidases Xenobiotic->Phase1_Enzymes Oxidation, Reduction, Hydrolysis Intermediate Functionalized Metabolite Phase1_Enzymes->Intermediate NAT_Enzyme N-Acetyltransferases (NAT1, NAT2) Intermediate->NAT_Enzyme Acetylation Acetylated_Metabolite Acetylated Metabolite (Hydrophilic Conjugate) NAT_Enzyme->Acetylated_Metabolite CoA CoA NAT_Enzyme->CoA Excretion Excretion Acetylated_Metabolite->Excretion Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT_Enzyme

Caption: Xenobiotic Metabolism Pathway.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Substrate Prepare Isopropyl 4-aminobenzoate Solution Reaction_Setup Combine Substrate, Enzyme, and Buffer in Reaction Vessel Substrate->Reaction_Setup Enzyme Prepare NAT Enzyme Solution Enzyme->Reaction_Setup Cofactor Prepare Acetyl-CoA Solution Reaction_Start Initiate Reaction with Acetyl-CoA Cofactor->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Colorimetric Colorimetric Assay (with DTNB) Reaction_Stop->Colorimetric HPLC HPLC Analysis Reaction_Stop->HPLC Data_Analysis Data Analysis (Kinetics, Product Formation) Colorimetric->Data_Analysis HPLC->Data_Analysis

Caption: Enzymatic Acetylation Workflow.

References

Isopropyl 4-aminobenzoate: A Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Isopropyl 4-aminobenzoate (B8803810) is a chemical compound belonging to the family of p-aminobenzoic acid (PABA) esters. Structurally similar to local anesthetics such as benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate), it serves as a valuable building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its chemical properties, including the presence of a reactive amino group and an ester functional group, allow for diverse chemical modifications, making it a versatile starting material for the development of novel drugs.[3] Beyond its application in the synthesis of local anesthetics, Isopropyl 4-aminobenzoate is also utilized as a model drug in studies of percutaneous absorption and as an inhibitor or alternative substrate in enzymatic acetylation processes.[1][2][4]

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in pharmaceutical synthesis, with a focus on the development of local anesthetics.

Application 1: Synthesis of this compound

The initial step in utilizing this compound as a building block is its synthesis. The most common method is the Fischer esterification of 4-aminobenzoic acid with isopropanol (B130326) in the presence of an acid catalyst.

Quantitative Data for Synthesis
ParameterMethod 1Method 2
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Reagents Isopropanol, conc. H₂SO₄Isopropanol, Thionyl chloride, Sodium bicarbonate
Reaction Time 4 hours (reflux)3 days (room temp) then 18 hours (reflux)
Yield 79%[2]Quantitative[5]
Melting Point 355–357 K[2]Not specified
Appearance Pink needles[2]Yellow solid[5]
Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification [2]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid, 20 mL of 2-propanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography.

  • Work-up: After completion, quench the reaction with water.

  • Isolation: Collect the precipitate by filtration and dry to obtain this compound.

  • Purification: The crude product can be recrystallized from ethyl acetate (B1210297) to yield pink needles.

Protocol 2: Thionyl Chloride-Mediated Esterification [5]

  • Reaction Setup: To a solution of 5.0 g (36.5 mmol) of 4-aminobenzoic acid in 200 mL of 2-propanol, add 21 mL (290 mmol) of thionyl chloride.

  • Reaction: Stir the mixture at room temperature for 3 days, followed by refluxing for 18 hours.

  • Work-up: Carefully add 150 mL of an aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (3 x 80 mL).

  • Drying and Concentration: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid of this compound.

Application 2: Synthesis of Advanced Local Anesthetics

This compound can be used as a starting material for the synthesis of more complex local anesthetics with potentially improved properties such as longer duration of action or reduced toxicity. A common synthetic strategy involves N-alkylation of the amino group followed by transesterification of the isopropyl ester.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of a more complex local anesthetic, such as a derivative of tetracaine (B1683103), starting from this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Transesterification cluster_2 Step 3: Salt Formation start This compound step1_reagents n-Bromobutane, Na₂CO₃, DMF start->step1_reagents product1 Isopropyl 4-(butylamino)benzoate step1_reagents->product1 step2_reagents 2-(Dimethylamino)ethanol, Sodium ethoxide (cat.) product1->step2_reagents product2 2-(Dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine analog) step2_reagents->product2 step3_reagents HCl in Ethanol product2->step3_reagents final_product Tetracaine analog Hydrochloride Salt step3_reagents->final_product

Caption: Synthetic workflow for a tetracaine analog from this compound.

Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a hypothetical adaptation based on known procedures for the synthesis of tetracaine and other local anesthetics.[6][7]

Step 1: N-Alkylation of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (0.1 mol) in dimethylformamide (DMF). Add anhydrous sodium carbonate (0.15 mol) and n-bromobutane (0.11 mol).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, Isopropyl 4-(butylamino)benzoate, can be purified by column chromatography.

Step 2: Transesterification

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve Isopropyl 4-(butylamino)benzoate (0.1 mol) and 2-(dimethylamino)ethanol (0.5 mol, as both reactant and solvent). Add a catalytic amount of sodium ethoxide.

  • Reaction: Heat the mixture to reflux and distill off the isopropanol formed during the reaction. Monitor the reaction by GC or TLC.

  • Work-up: After completion, cool the mixture and remove the excess 2-(dimethylamino)ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining catalyst.

  • Purification: Dry the organic layer and concentrate to yield the crude 2-(dimethylamino)ethyl 4-(butylamino)benzoate. Further purification can be achieved by vacuum distillation or chromatography.

Step 3: Salt Formation

  • Procedure: Dissolve the purified product from Step 2 in anhydrous ethanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Local anesthetics derived from this compound exert their effect by blocking the propagation of nerve impulses. The primary molecular target for these compounds is the voltage-gated sodium channel (VGSC) in the neuronal membrane.[8][9]

Signaling Pathway

The following diagram illustrates the mechanism of action of a typical 4-aminobenzoate-derived local anesthetic.

cluster_neuron Neuron cluster_membrane Cell Membrane Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open No_AP No Action Potential (Pain Signal Blocked) Na_channel_open->No_AP Na_ion_in Na_channel_open->Na_ion_in Na+ influx Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_channel_closed triggers opening LA Local Anesthetic (e.g., Tetracaine analog) LA->Na_channel_open blocks channel Na_ion_out

Caption: Mechanism of action of a local anesthetic on a voltage-gated sodium channel.

The un-ionized form of the local anesthetic diffuses across the neuronal membrane. Inside the neuron, it exists in equilibrium between its ionized and un-ionized forms. The ionized form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, stabilizing it in the inactivated state. This blockage prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the generation and propagation of action potentials and resulting in a loss of sensation in the localized area.[10]

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its application as a building block for the synthesis of novel local anesthetics and other therapeutic agents is a promising area of investigation. The protocols and information provided herein offer a foundation for researchers to explore the synthesis and application of derivatives of this compound in the quest for new and improved pharmaceuticals.

References

Application Notes and Protocols for Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis, characterization, and use of Isopropyl 4-aminobenzoate (B8803810). This compound serves as a valuable tool in drug development and research, particularly as a model for percutaneous absorption studies and as an inhibitor in enzymatic assays.

Physicochemical and Crystallographic Data

A summary of the key quantitative data for Isopropyl 4-aminobenzoate is presented in Table 1. This information is crucial for its identification, purity assessment, and use in various experimental setups.

Table 1: Physicochemical and Crystallographic Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Melting Point 355–357 K (82-84 °C)[3]
Yield (H₂SO₄ method) 79%[3]
Yield (SOCl₂ method) Quantitative[1]
Crystal System Triclinic[3]
Space Group P-1[3]
Cell Dimensions a = 8.405(1) Å, b = 11.029(2) Å, c = 11.520(3) Å[3]
Cell Angles α = 89.10(2)°, β = 77.06(2)°, γ = 71.38(2)°[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification (Sulfuric Acid Catalyst)

This protocol outlines the synthesis of this compound from 4-aminobenzoic acid and 2-propanol using a strong acid catalyst.[3]

Materials:

  • 4-Aminobenzoic acid (1.0 g)

  • 2-Propanol (20 mL)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • 100 mL Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottomed flask, add 1.0 g of 4-aminobenzoic acid.

  • Add 20 mL of 2-propanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours using a heating mantle.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding deionized water until a precipitate forms.

  • Collect the precipitate by filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water.

  • Dry the collected solid to obtain the crude product.

  • For further purification and to obtain crystals suitable for X-ray diffraction, dissolve the crude product in a minimal amount of ethyl acetate at room temperature and allow for slow evaporation of the solvent.[3]

Protocol 2: Synthesis of this compound using Thionyl Chloride

This alternative method utilizes thionyl chloride for the esterification of 4-aminobenzoic acid.[1]

Materials:

  • 4-Aminobenzoic acid (5.0 g, 36.5 mmol)

  • 2-Propanol (200 mL)

  • Thionyl chloride (21 mL, 290 mmol)

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate

  • Round-bottomed flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve 5.0 g of 4-aminobenzoic acid in 200 mL of 2-propanol.

  • Slowly add 21 mL of thionyl chloride to the solution while stirring.

  • Stir the mixture at room temperature for 3 days.

  • After 3 days, heat the mixture to reflux for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding an aqueous sodium bicarbonate solution (150 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 80 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain a yellow solid.[1]

Characterization Protocol

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A suitable solvent system such as ethyl acetate/hexane.

  • Visualization: UV light (254 nm) or staining with an appropriate agent.

  • Procedure: Spot the starting material and the reaction mixture on the TLC plate. Develop the plate in the mobile phase and visualize the spots to determine the reaction's completion by the disappearance of the starting material spot and the appearance of the product spot.

2. Melting Point Determination:

  • Use a standard melting point apparatus to determine the melting range of the purified product. The literature value is 355–357 K (82-84 °C).[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H-NMR (300 MHz): δ ppm 7.8 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 5.2 (sept, 1H, -CH(CH₃)₂), 1.4 (d, 6H, -CH(CH₃)₂).[1]

4. Single-Crystal X-ray Diffraction:

  • Grow suitable single crystals by slow evaporation from an ethyl acetate solution.[3]

  • Mount a crystal on a goniometer and collect diffraction data using a diffractometer.

  • Solve and refine the crystal structure to determine the molecular geometry and packing.

Application Notes and Protocols

Application Note 1: this compound as a Model Drug for Percutaneous Absorption Studies

This compound is an ideal model compound for in vitro percutaneous absorption studies due to its ester linkage and moderate lipophilicity.[3][4] These studies are crucial in the development of topical and transdermal drug delivery systems. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying the amount of drug that permeates through a skin model.

General Protocol for In Vitro Skin Permeation Study:

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • This compound formulation (e.g., cream, gel, or solution)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)

  • HPLC system with a UV detector

  • Syringes and needles

  • Water bath or heating block

Procedure:

  • Prepare the skin membrane by carefully removing any subcutaneous fat and hair.

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system to 37°C.

  • Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Application Note 2: this compound as an Inhibitor in Enzymatic Acetylation Assays

This compound can function as an inhibitor or an alternative substrate in enzymatic acetylation reactions, such as the acetylation of p-nitroaniline.[3][4] This makes it a useful tool for studying the kinetics and inhibition of acetyltransferase enzymes.

General Protocol for Enzymatic Acetylation Inhibition Assay:

Materials:

  • Acetyltransferase enzyme

  • Acetyl Coenzyme A (Acetyl-CoA)

  • p-Nitroaniline (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme)

  • Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), combine the reaction buffer, acetyltransferase enzyme, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (p-nitroaniline) and Acetyl-CoA.

  • Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength corresponding to the product of the reaction over time using a spectrophotometer.

  • Determine the initial reaction velocities at each inhibitor concentration.

  • Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Reactants 4-Aminobenzoic Acid + 2-Propanol Reaction Esterification (H₂SO₄ or SOCl₂) Reactants->Reaction Crude_Product Crude Isopropyl 4-aminobenzoate Reaction->Crude_Product Quenching Quenching with Water or NaHCO₃ solution Crude_Product->Quenching Filtration Filtration / Extraction Quenching->Filtration Drying Drying Filtration->Drying Crystallization Crystallization (from Ethyl Acetate) Drying->Crystallization TLC TLC Crystallization->TLC MP Melting Point Crystallization->MP NMR NMR Spectroscopy Crystallization->NMR X-ray Single-Crystal X-ray Diffraction Crystallization->X-ray Pure_Product Pure Isopropyl 4-aminobenzoate X-ray->Pure_Product

Caption: Workflow for the synthesis and characterization of this compound.

Conceptual Mechanism of Action as a Local Anesthetic

This compound is structurally related to other amino ester local anesthetics.[4] The diagram below illustrates the generally accepted mechanism of action for this class of compounds, which involves the blockade of voltage-gated sodium channels in nerve cell membranes.

G Mechanism of Local Anesthetics cluster_membrane Nerve Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Drug_Unionized This compound (Unionized Form) Intracellular Intracellular Space Channel_Open Open State Channel_Blocked Blocked State Channel_Open->Channel_Blocked Blockage No_Nerve_Impulse No Nerve Impulse (Anesthesia) Channel_Blocked->No_Nerve_Impulse Drug_Ionized This compound (Ionized Form) Drug_Unionized->Drug_Ionized Gains H⁺ Drug_Ionized->Channel_Open Binds to channel interior Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Channel_Open Opens channel

Caption: Conceptual diagram of the mechanism of action for local anesthetics.

References

Application Notes and Protocols for the Quantification of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropyl 4-aminobenzoate (B8803810) is an organic compound that serves as a model drug in studies correlating High-Performance Liquid Chromatography (HPLC) retention parameters with percutaneous absorption.[1][2] It is structurally related to local anesthetics like benzocaine (B179285) (ethyl 4-aminobenzoate) and risocaine (B1679344) (propyl 4-aminobenzoate).[1] Accurate quantification of Isopropyl 4-aminobenzoate is essential for research and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Principle

This method separates this compound from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column and comparing it to a calibration curve constructed from standards of known concentrations.[4][5]

Experimental Protocol

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 286 nm[4]

    • Injection Volume: 10 µL

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak based on its retention time compared to the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standards & Build Curve Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Samples Sample_Prep->Inject_Samples HPLC_System HPLC System Equilibration HPLC_System->Inject_Standards Inject_Standards->Inject_Samples Data_Analysis Data Analysis & Quantification Inject_Samples->Data_Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.

Principle

The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.[3]

Experimental Protocol

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

    • Monitored Ions: Select characteristic ions for this compound (e.g., m/z 179, 137, 120).

  • Reagents and Standards:

    • Methanol or Ethyl Acetate (GC grade)

    • This compound reference standard

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of this compound in 10 mL of ethyl acetate.

    • Working Standards: Create a series of working standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in ethyl acetate.

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter if necessary and inject into the GC-MS.

  • Analysis:

    • Inject the standards to establish a calibration curve.

    • Inject the prepared samples.

    • Identify this compound by its retention time and mass spectrum.

    • Quantify using the peak area from the extracted ion chromatogram.

Workflow for GC-MS Analysis

GCMS_Workflow Start Sample/Standard Preparation Injection Vaporization & Injection Start->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: General workflow for GC-MS analysis.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[3]

Principle

UV-Visible spectrophotometry measures the absorbance of a solution containing the analyte at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam recommended)

    • Quartz cuvettes (1 cm path length)

  • Reagents and Standards:

    • Methanol or Ethanol (UV grade)

    • This compound reference standard

  • Procedure:

    • Determine λmax:

      • Prepare a dilute solution of this compound in the chosen solvent.

      • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[3]

    • Standard Solution Preparation:

      • Prepare a stock solution (e.g., 100 µg/mL) of this compound in the solvent.

      • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µg/mL).

    • Sample Preparation:

      • Dissolve the sample in the solvent to a concentration expected to be within the calibration range.

      • Filter if necessary.

    • Analysis:

      • Set the spectrophotometer to the predetermined λmax.

      • Use the solvent as a blank to zero the instrument.[3]

      • Measure the absorbance of each standard and the sample solution.

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Determine the concentration of the sample from the calibration curve.

Workflow for UV-Vis Spectrophotometry

UVVis_Workflow Determine_Lmax Determine λmax Measure_Absorbance Measure Absorbance Determine_Lmax->Measure_Absorbance Prepare_Standards Prepare Standards Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Prepare_Sample->Measure_Absorbance Build_Curve Build Calibration Curve Measure_Absorbance->Build_Curve Calculate_Conc Calculate Concentration Build_Curve->Calculate_Conc

Caption: Workflow for quantification by UV-Visible Spectrophotometry.

Data Summary

The following table summarizes the typical performance characteristics for the analytical methods described, extrapolated from data for structurally similar compounds like benzocaine and isopropyl benzoate.[3][4]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-based detectionLight absorption measurement
Typical Limit of Detection (LOD) 0.1 - 5 µg/mL0.01 - 2 mg/kg0.5 - 2 µg/mL
Typical Limit of Quantification (LOQ) 0.3 - 15 µg/mL0.03 - 7 mg/kg1.5 - 6 µg/mL
Linearity (R²) >0.999>0.99>0.99
Selectivity HighVery HighLow to Moderate
Throughput ModerateModerateHigh
Cost ModerateHighLow

Note: These values are estimates and should be determined experimentally during method validation for this compound.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a balance of selectivity and sensitivity suitable for most applications. GC-MS provides the highest selectivity and is ideal for complex matrices or trace-level analysis. UV-Visible spectrophotometry is a rapid and cost-effective method for routine analysis of relatively simple and clean samples.[3] For all methods, proper validation is crucial to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl 4-aminobenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Isopropyl 4-aminobenzoate (B8803810).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized Isopropyl 4-aminobenzoate?

A1: Impurities in this compound typically originate from the synthesis process, which is often a Fischer esterification reaction. Common impurities include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and isopropanol (B130326).

  • Catalyst Residues: Residual acid catalyst, such as sulfuric acid.

  • Side Products: Diisopropyl ether, which can form from the acid-catalyzed self-condensation of isopropanol, especially at higher temperatures.[1]

  • Related Substances: Aniline and p-phenylenediamine (B122844) have been noted as potential impurities in analogous compounds like benzocaine (B179285).[]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The primary purification techniques for this compound are:

  • Acid-Base Extraction: This is highly effective for removing acidic impurities like unreacted 4-aminobenzoic acid and the acid catalyst. The crude product is dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate).

  • Recrystallization: This is a powerful technique for removing a wide range of impurities, yielding a product with high purity. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: While more resource-intensive, column chromatography can be used for achieving very high purity by separating the target compound from closely related impurities.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to light yellow crystalline powder.[3] The reported melting point can vary slightly, but it is generally in the range of 80-87°C.[4] A broad melting point range often indicates the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction during synthesis. 2. Loss of product during the workup, especially during transfers or extractions.[1][5] 3. Premature crystallization during hot filtration in recrystallization. 4. Product remains dissolved in the mother liquor after recrystallization.1. Optimize reaction conditions (e.g., use excess isopropanol to drive the equilibrium).[1] 2. Ensure careful and quantitative transfers between glassware. Minimize the number of transfers. 3. Use a pre-heated funnel and flask for hot filtration. 4. Cool the recrystallization solution in an ice bath to maximize crystal formation.
Product is Oily or Fails to Crystallize 1. Presence of significant impurities that depress the melting point. 2. Residual solvent. 3. Inappropriate recrystallization solvent.1. Perform a thorough acid-base extraction to remove major acidic impurities. 2. Ensure the product is thoroughly dried under vacuum. 3. Select a recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent/anti-solvent system.
Discolored Product (Pink or Yellow) 1. Air oxidation of the amine group. 2. Presence of colored impurities from the starting materials or side reactions.1. Minimize exposure of the compound to air and light. Consider performing purification steps under an inert atmosphere (e.g., nitrogen). 2. Recrystallization, potentially with the addition of a small amount of activated carbon, can help remove colored impurities.
Broad Melting Point Range 1. Presence of impurities.1. Repeat the purification process. A second recrystallization often significantly improves purity. 2. Confirm the identity and purity of the product using analytical techniques such as NMR or HPLC.
Precipitate Forms During Basic Wash 1. The sodium salt of unreacted 4-aminobenzoic acid may have limited solubility.1. Add more water to the separatory funnel to dissolve the precipitate. 2. Perform multiple extractions with smaller volumes of the basic solution.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, primarily unreacted 4-aminobenzoic acid.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (e.g., 50 mL of solvent for 1-2 grams of crude product), in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the CO₂ gas that forms. Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The organic layer (typically the top layer) contains the this compound, while the aqueous layer (bottom) contains the sodium salt of 4-aminobenzoic acid.

  • Repeat: Drain the aqueous layer and repeat the washing process (steps 2-4) two more times with fresh sodium bicarbonate solution to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product obtained after an initial workup.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is a mixture of ethanol (B145695) and water, or ethyl acetate and hexane. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Isopropyl 4-aminobenzoate Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Remove acidic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Further purification Pure_Product Pure Product Recrystallization->Pure_Product Analysis Purity & Identity Check (TLC, MP, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Product Fails to Crystallize Q1 Is the product oily? Start->Q1 A1_Yes Significant Impurities or Residual Solvent Present Q1->A1_Yes Yes A1_No Inappropriate Solvent Q1->A1_No No Sol1 Perform thorough Acid-Base Extraction and Dry Under Vacuum A1_Yes->Sol1 Sol2 Experiment with different recrystallization solvents or use a solvent/anti-solvent system. A1_No->Sol2

References

Technical Support Center: Synthesis of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Isopropyl 4-aminobenzoate (B8803810) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Isopropyl 4-aminobenzoate?

A1: The most prevalent and straightforward method is the Fischer esterification of 4-aminobenzoic acid (PABA) with isopropyl alcohol, using a strong acid catalyst such as concentrated sulfuric acid.[1][2][3] This reaction involves heating the reactants to reflux to drive the equilibrium towards the formation of the ester.

Q2: What is a typical yield for the Fischer esterification synthesis of this compound?

A2: Reported yields for this synthesis are typically around 79%.[1][2] However, yields can be optimized by carefully controlling reaction conditions.

Q3: Are there alternative synthesis routes?

A3: Yes, an alternative method involves the use of thionyl chloride. In this procedure, 4-aminobenzoic acid is reacted with thionyl chloride in isopropanol (B130326). This method can lead to a quantitative yield, though it requires careful handling of the corrosive thionyl chloride.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1][3] By comparing the reaction mixture to the starting material (PABA), you can determine when the reaction is complete.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Isopropyl alcohol is flammable. When using thionyl chloride, all operations should be conducted in a well-ventilated fume hood as it is a corrosive and toxic reagent.[4]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Equilibrium not shifted towards product: Fischer esterification is a reversible reaction.[5][6] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: Product may remain dissolved in the aqueous layer or be lost during filtration.1. Use a large excess of isopropyl alcohol: This will shift the equilibrium towards the formation of the ester according to Le Châtelier's principle.[6] 2. Remove water as it forms: While not explicitly detailed in the provided methods for this specific synthesis, using a Dean-Stark apparatus is a general technique to remove water and drive the reaction to completion.[6] 3. Increase reaction time: Ensure the reaction is refluxed for a sufficient period (e.g., 4 hours or more) and monitor completion by TLC.[1][3] 4. Optimize workup: Ensure complete precipitation of the product by quenching the reaction mixture in a sufficient volume of water.[1][3] Thoroughly wash the collected precipitate.
Product is colored (e.g., pink, brown, or tarry) 1. Side reactions: Overheating can lead to the formation of colored byproducts or tars.[7] 2. Oxidation of the amino group: The amino group on PABA can be susceptible to oxidation. 3. Impurities in starting materials: Using impure PABA or isopropanol can introduce color.1. Control heating: Use a controlled heating source like a heating mantle or oil bath instead of direct flame to avoid localized overheating.[7] 2. Purify the product: Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), can remove colored impurities.[1][2] The use of activated charcoal during recrystallization can also help decolorize the product.[7] 3. Use pure reagents: Ensure the starting materials are of high purity.
Difficulty isolating the product (e.g., formation of an emulsion during workup) 1. Incomplete neutralization: If the acid catalyst is not fully neutralized during the workup, salts can form that may lead to emulsions. 2. Excess alcohol: A large excess of isopropanol can sometimes contribute to the formation of emulsions.1. Ensure complete neutralization: After quenching the reaction, slowly add a base (e.g., sodium bicarbonate or sodium carbonate solution) until the solution is basic (pH > 8).[4][7] 2. Break the emulsion: Adding a saturated brine solution can help break up emulsions. 3. Distill off excess alcohol: Before the aqueous workup, a simple distillation can be performed to remove the majority of the excess isopropanol.[7]
Product fails to precipitate upon adding water 1. Insufficient product formation: The reaction may not have proceeded to a significant extent. 2. Product is too soluble in the water/isopropanol mixture: The volume of water added may not be sufficient to cause precipitation.1. Confirm reaction completion: Use TLC to verify that the starting material has been consumed. 2. Increase the volume of water: Add more cold water to the reaction mixture to decrease the solubility of the ester and induce precipitation.

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a common laboratory procedure for the synthesis of this compound.[1][2][3]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Isopropyl alcohol (2-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottomed flask, combine 4-aminobenzoic acid and an excess of isopropyl alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing water to precipitate the crude product.

  • Neutralize the solution by slowly adding a sodium bicarbonate or sodium carbonate solution until the pH is basic.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Dry the crude product.

  • For further purification, recrystallize the product from ethyl acetate.

Method 2: Synthesis using Thionyl Chloride

This protocol is based on an alternative synthesis route that can provide a high yield.[4]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Isopropyl alcohol (2-propanol)

  • Thionyl chloride (SOCl₂)

  • Aqueous sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 4-aminobenzoic acid in isopropyl alcohol in a suitable flask.

  • Cool the solution and slowly add thionyl chloride.

  • Stir the mixture at room temperature for an extended period (e.g., 3 days) and then heat to reflux for about 18 hours.

  • After cooling, carefully add aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over sodium sulfate.

  • Filter and concentrate the solution to obtain the product.

Data Presentation

Table 1: Comparison of Synthesis Methods

Parameter Method 1: Fischer Esterification Method 2: Thionyl Chloride
Reactants 4-Aminobenzoic acid, Isopropyl alcohol4-Aminobenzoic acid, Isopropyl alcohol, Thionyl chloride
Catalyst/Reagent Concentrated Sulfuric AcidThionyl Chloride
Reaction Time ~4 hours at reflux~3 days at RT, then ~18 hours at reflux
Reported Yield ~79%Quantitative
Reference [1][2][3][4]

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine PABA and Isopropyl Alcohol B Add conc. H₂SO₄ (catalyst) A->B C Reflux for ~4 hours B->C D Cool and Quench in Water C->D Reaction Complete (TLC) E Neutralize with NaHCO₃ Solution D->E F Filter Precipitate E->F G Recrystallize from Ethyl Acetate F->G H Pure Isopropyl 4-aminobenzoate G->H

Caption: Workflow for this compound synthesis via Fischer Esterification.

Troubleshooting_Logic Start Synthesis Attempted CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure (Colored)? CheckYield->CheckPurity No SolutionYield Increase excess alcohol Increase reaction time Ensure complete neutralization CheckYield->SolutionYield Yes SolutionPurity Control heating temperature Recrystallize product Use pure starting materials CheckPurity->SolutionPurity Yes End Successful Synthesis CheckPurity->End No SolutionYield->CheckPurity SolutionPurity->End

Caption: A logical diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Isopropyl 4-aminobenzoate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopropyl 4-aminobenzoate (B8803810). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of Isopropyl 4-aminobenzoate.

Q1: My this compound is not dissolving in aqueous solutions. What are my options?

A1: this compound has limited solubility in water due to its chemical structure. To dissolve it in an aqueous medium, consider the following strategies:

  • Co-solvents: Introduce a water-miscible organic solvent into your aqueous solution.

  • pH Adjustment: Modify the pH of your solution to ionize the molecule, which increases its polarity and solubility.[1]

  • Surfactants: Utilize a surfactant to form micelles that can encapsulate the non-polar compound, thereby increasing its apparent solubility in water.[2]

  • Complexation: Employ cyclodextrins to form inclusion complexes, which have enhanced aqueous solubility.[3]

  • Solid Dispersions: Disperse the compound in a solid carrier matrix to enhance its dissolution rate.[4]

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: This phenomenon, often called "solvent shock," occurs when the compound is rapidly transferred from a good organic solvent to a poor aqueous solvent. Here are some solutions:

  • Ensure you are below the saturation point: Do not attempt to dissolve more compound than the solvent can hold at the final concentration.

  • Increase the co-solvent percentage: A higher proportion of the organic solvent in the final mixture can help maintain solubility.

  • Maintain constant temperature: If the compound was dissolved at an elevated temperature, a decrease in temperature upon addition to the buffer will reduce its solubility.[1]

  • Check for pH shifts: If solubility is pH-dependent, ensure the pH of your final solution remains in a range where the compound is soluble.[1]

  • Slow, controlled addition: Add the concentrated organic stock solution to the aqueous buffer slowly and with vigorous stirring.

Q3: I am observing lot-to-lot variability in the solubility of my this compound.

A3: Variability in solubility can be due to differences in the physicochemical properties of the solid material. It is advisable to characterize each new batch for properties such as:

  • Particle size: Smaller particles have a larger surface area, which can lead to a faster dissolution rate.

  • Crystallinity and polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

  • Purity: Impurities can affect the solubility of the compound.

Q4: Can I improve the aqueous solubility of this compound by adjusting the pH?

A4: Yes. The 4-amino group on the benzene (B151609) ring is basic and can be protonated under acidic conditions (low pH).[1] This forms a more polar and, therefore, more water-soluble ammonium (B1175870) salt.[1] Decreasing the pH of the aqueous solution is a viable strategy to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

  • What is the molecular formula of this compound? The molecular formula is C₁₀H₁₃NO₂.[5]

  • What is the molecular weight of this compound? The molecular weight is approximately 179.22 g/mol .[5]

  • What are the physical properties of this compound? It is a pale cream to cream or pale brown powder with a melting point between 80.0-87.0 °C.[6]

  • In which solvents is this compound soluble? It has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and acetone.[7]

  • Are there advanced methods to improve solubility for formulation development? Yes, for more challenging cases, techniques such as particle size reduction (micronization and nanosuspension), solid dispersions, and complexation with cyclodextrins can be employed.[8]

Quantitative Solubility Data

SolventTemperature (°C)Solubility of p-Aminobenzoic Acid (PABA)Expected Solubility of this compoundMethod of Determination
Water306.1 g/L[9]LowGravimetric
Ethanol25High[10]HighGravimetric
2-Propanol (Isopropanol)25Moderate[11]HighGravimetric
Methanol25High[11]HighGravimetric
Acetonitrile25Low[11]ModerateGravimetric
Ethyl Acetate25Moderate[11]HighGravimetric

Experimental Protocols

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., phosphate (B84403) buffer pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of this compound in an aqueous medium using a co-solvent.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol). Ensure the compound is fully dissolved.

  • In a separate container, place the desired volume of the aqueous buffer.

  • While stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.

  • Continue stirring for a few minutes to ensure a homogeneous solution.

  • Visually inspect the solution for any signs of precipitation.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common volatile solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Methodology:

  • Accurately weigh the this compound and the polymer carrier in the desired ratio (e.g., 1:1, 1:5).

  • Dissolve both the drug and the carrier in a sufficient amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further use.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_problem Problem Identification cluster_strategy Solubilization Strategy Selection cluster_execution Experimental Execution cluster_analysis Analysis and Characterization cluster_outcome Outcome cluster_troubleshooting Troubleshooting Problem Poor Solubility of This compound Strategy Select Strategy: - Co-solvency - pH Adjustment - Surfactants - Solid Dispersion Problem->Strategy Co_solvency Protocol 2: Co-solvent System Strategy->Co_solvency pH_Adjustment Adjust pH of Aqueous Medium Strategy->pH_Adjustment Surfactants Prepare Micellar Solution Strategy->Surfactants Solid_Dispersion Protocol 3: Solid Dispersion Strategy->Solid_Dispersion Analysis Protocol 1: Determine Saturation Solubility (HPLC Analysis) Co_solvency->Analysis pH_Adjustment->Analysis Surfactants->Analysis Characterization Characterize Solid Form (DSC, XRD) Solid_Dispersion->Characterization Success Solubility Enhanced Analysis->Success Failure Precipitation/ Low Solubility Analysis->Failure Characterization->Analysis Troubleshoot Consult Troubleshooting Guide: - Adjust Ratios - Change Solvent/Carrier - Combine Strategies Failure->Troubleshoot Troubleshoot->Strategy Iterate

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_workflow Troubleshooting Workflow for Precipitation Start Precipitation Observed in Aqueous Media Check_Stock Is the stock solution clear? Start->Check_Stock Remake_Stock Remake stock solution. Ensure complete dissolution. Check_Stock->Remake_Stock No Check_Concentration Is the final concentration too high? Check_Stock->Check_Concentration Yes Remake_Stock->Check_Stock Reduce_Concentration Reduce final concentration. Check_Concentration->Reduce_Concentration Yes Check_Dilution Was the dilution performed correctly (slow addition with stirring)? Check_Concentration->Check_Dilution No End Issue Resolved Reduce_Concentration->End Correct_Dilution Improve dilution technique. Check_Dilution->Correct_Dilution No Check_Temperature Is the aqueous medium at optimal temperature? Check_Dilution->Check_Temperature Yes Correct_Dilution->End Warm_Media Warm media to 37°C before adding the compound. Check_Temperature->Warm_Media No Advanced_Protocols Still Precipitating? Try Advanced Protocols (e.g., use of surfactants, solid dispersions) Check_Temperature->Advanced_Protocols Yes Warm_Media->End

Caption: Troubleshooting workflow for precipitation.

References

Technical Support Center: Photodegradation of Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of Isopropyl 4-aminobenzoate (B8803810) under UV light.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of Isopropyl 4-aminobenzoate under UV irradiation?

Based on studies of structurally similar compounds like p-aminobenzoic acid (PABA) and its ethyl ester, two main degradation pathways are likely for this compound.[1] The primary pathways involve:

  • Polymerization: Di- or tri-polymerization of reactive intermediates is a dominant pathway.[1]

  • Oxidation and Hydroxylation: The amino group can be oxidized to a nitro group, followed by hydroxylation of the aromatic ring.[1] In advanced oxidation processes, cleavage of the ester bond and further oxidation are also expected.[2]

Q2: What factors can influence the rate of photodegradation?

Several factors can significantly affect the degradation kinetics:

  • pH: The pH of the solution can alter the electronic state of the molecule, thereby influencing the degradation rate. For instance, the degradation of PABA is highly pH-dependent.[1][3]

  • Dissolved Organic Matter (DOM): DOM can act as a photosensitizer but can also inhibit degradation through light screening effects.[1]

  • Presence of Oxidants: The addition of oxidants like persulfate or hydrogen peroxide can significantly accelerate degradation through the formation of highly reactive radicals.[2][4]

  • Photocatalysts: Heterogeneous photocatalysts like TiO2 can enhance the degradation rate by generating reactive oxygen species upon UV irradiation.[5]

Q3: What are the common analytical techniques to monitor the degradation and identify photoproducts?

A combination of chromatographic and spectroscopic methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of intermediate and final degradation products.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products, though derivatization may be necessary for some compounds.

  • UV-Vis Spectrophotometry: Useful for monitoring the overall disappearance of the parent compound and observing changes in the absorption spectrum over time.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Degradation Rates Fluctuation in UV lamp intensity.Allow the UV lamp to warm up for at least 30 minutes before starting the experiment to ensure a stable output.[2] Regularly check the lamp's output with a radiometer.
Temperature variations in the reaction mixture.Use a temperature-controlled reactor or a water bath to maintain a constant temperature throughout the experiment.
Changes in the pH of the solution.Buffer the reaction solution to the desired pH and monitor it throughout the experiment.
Unexpected Degradation Products Presence of impurities in the solvent or reagents.Use high-purity solvents and reagents. Run a blank experiment with the solvent and any additives to identify potential interfering peaks.
Complex interactions with dissolved organic matter (DOM).Characterize the DOM if present. Consider using a simplified matrix or purified water to understand the primary degradation pathway first.[1]
Formation of secondary photoproducts from the degradation of initial intermediates.Perform time-course studies with short sampling intervals to identify transient intermediates.
Poor Separation of Peaks in HPLC Inappropriate mobile phase composition or column.Optimize the mobile phase gradient and composition. Screen different HPLC columns (e.g., C18, phenyl-hexyl) to improve resolution.[6]
Co-elution of isomers or closely related compounds.Employ specialized columns like mixed-mode columns that offer multiple retention mechanisms for better separation of isomers.[6]
Low Sensitivity in MS Detection Inefficient ionization of target analytes.Optimize the MS source parameters (e.g., electrospray voltage, gas flow rates). Select the appropriate ionization mode (positive or negative) based on the analyte's structure.
Matrix effects from the sample.Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components before LC-MS analysis.[1]

Experimental Protocols

General Protocol for UV Photodegradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a buffered solution). The initial concentration should be optimized for detection by your analytical method (e.g., 0.05 mM).[2]

  • Photoreactor Setup:

    • Use a photoreactor equipped with a UV lamp (e.g., low-pressure or medium-pressure mercury lamp).[2][4] A collimated beam apparatus is recommended for uniform irradiation.[4]

    • Place the sample solution in a quartz vessel to allow for UV transmission.

    • Maintain constant stirring to ensure homogeneity.[2]

  • Irradiation:

    • Preheat the UV lamp for at least 30 minutes to ensure stable light intensity.[2]

    • Expose the sample solution to UV irradiation.

    • Collect aliquots of the solution at specific time intervals.

  • Sample Analysis:

    • Immediately quench the photoreaction in the collected aliquots, if necessary (e.g., by adding a solvent like methanol).[2]

    • Analyze the samples using HPLC to quantify the remaining this compound and identify degradation products.

    • Use LC-MS to identify the structure of the degradation products.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Degradation Rates

A Inconsistent Degradation Rates Observed B Check UV Lamp Stability A->B C Is Lamp Output Stable? B->C D Warm up lamp before experiment. Monitor with radiometer. C->D No E Check Temperature Control C->E Yes D->E F Is Temperature Constant? E->F G Implement temperature-controlled reactor or water bath. F->G No H Check pH of Solution F->H Yes G->H I Is pH Stable? H->I J Use buffered solution. Monitor pH throughout. I->J No K Consistent Rates Achieved I->K Yes J->K

Caption: Troubleshooting workflow for inconsistent degradation rates.

Proposed Degradation Pathways of this compound

cluster_main UV Irradiation cluster_path1 Pathway 1: Polymerization cluster_path2 Pathway 2: Oxidation & Hydroxylation Isopropyl_4_aminobenzoate This compound Intermediates Reactive Intermediates Isopropyl_4_aminobenzoate->Intermediates Oxidized_Amino Oxidation of Amino Group Isopropyl_4_aminobenzoate->Oxidized_Amino Polymers Di/Tri-polymers Intermediates->Polymers Hydroxylated_Ring Hydroxylation of Aromatic Ring Oxidized_Amino->Hydroxylated_Ring Ester_Cleavage Ester Bond Cleavage (in AOPs) Hydroxylated_Ring->Ester_Cleavage Final_Products Smaller Organic Molecules, CO2, H2O Ester_Cleavage->Final_Products

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Isopropyl 4-aminobenzoate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isopropyl 4-aminobenzoate (B8803810) in various formulations. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Isopropyl 4-aminobenzoate?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding p-aminobenzoic acid and isopropanol (B130326) as the main degradation products.[1][2] The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products.[3][4] Photodegradation can also occur upon exposure to UV light, potentially leading to complex degradation pathways.[5][6]

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. The ester hydrolysis is catalyzed by both acid and base. Generally, the degradation rate is minimized in the neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly, leading to the formation of p-aminobenzoic acid.[1][2]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound, particularly in the presence of moisture.[1] In solid-state and in formulations, high temperatures can increase the rate of both hydrolysis and oxidation, especially if reactive excipients are present. For liquid formulations, storage at controlled room temperature or under refrigeration is recommended to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound can be sensitive to light, particularly UV radiation.[5][6] Photodegradation can lead to the formation of various byproducts and a loss of potency. Therefore, it is crucial to protect formulations containing this active pharmaceutical ingredient (API) from light by using opaque or UV-resistant packaging.

Q5: Are there any known excipient incompatibilities with this compound?

A5: Yes, incompatibilities can arise with certain excipients. Excipients with high moisture content can accelerate the hydrolysis of the ester group.[1] Strong oxidizing agents are incompatible and can lead to the degradation of the amino group.[3] Additionally, interactions with reducing sugars, such as lactose, may occur via the Maillard reaction, although this is less common for aromatic amines compared to aliphatic amines. It is always recommended to perform comprehensive drug-excipient compatibility studies for any new formulation.

Troubleshooting Guides

Issue 1: Rapid loss of potency in a newly developed cream formulation.

  • Possible Cause: Hydrolysis of the ester linkage due to high water activity in the cream or an inappropriate pH of the aqueous phase.

  • Troubleshooting Steps:

    • Measure the pH of the aqueous phase of the cream. If it is in the acidic or alkaline range, adjust it to a more neutral pH (e.g., 5.5-7.0) using appropriate buffering agents.

    • Assess the water activity of the formulation. If it is high, consider using a co-solvent system or adding a humectant that can reduce water activity.

    • Evaluate the compatibility of all excipients with this compound through a systematic study.

Issue 2: Discoloration (yellowing or browning) of a solution upon storage.

  • Possible Cause: Oxidation of the aromatic amine group. This can be accelerated by exposure to light, heat, or the presence of oxidizing impurities in the excipients.

  • Troubleshooting Steps:

    • Ensure the formulation is protected from light by using amber-colored or opaque containers.

    • Consider the addition of an antioxidant (e.g., sodium metabisulfite, ascorbic acid) to the formulation.

    • Purge the solution and the headspace of the container with an inert gas like nitrogen to minimize contact with oxygen.

    • Screen excipients for peroxide impurities, which can initiate oxidation.

Issue 3: Appearance of an unknown peak during HPLC analysis of a stability sample.

  • Possible Cause: Formation of a degradation product. The identity of the peak will depend on the stress condition that caused the degradation.

  • Troubleshooting Steps:

    • Characterize the unknown peak using techniques like LC-MS to determine its mass and fragmentation pattern. This can help in identifying the degradation product.

    • Based on the likely identity, review the formulation and storage conditions to identify the probable cause (e.g., hydrolysis, oxidation, photodegradation).

    • If the degradation product is a result of hydrolysis, p-aminobenzoic acid is a likely candidate. Co-inject a standard of p-aminobenzoic acid to confirm.

    • Implement the corrective actions described in the troubleshooting guides for loss of potency and discoloration.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in an Aqueous Solution (pH 7.0) at 40°C/75% RH

Time (Weeks)Assay (%)p-Aminobenzoic Acid (%)Total Impurities (%)
0100.0< 0.05< 0.1
498.51.21.5
897.12.52.9
1295.83.84.2

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)Major Degradation Product (%)
0.1 M HCl (reflux)8 hours85.214.1 (p-Aminobenzoic acid)
0.1 M NaOH (60°C)4 hours89.79.8 (p-Aminobenzoic acid)
3% H₂O₂ (60°C)24 hours92.36.5 (Oxidative degradants)
Photostability (ICH Q1B)Overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter96.53.1 (Photodegradants)
Thermal (80°C)48 hours98.11.5 (p-Aminobenzoic acid)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 295 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL of this compound.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by analyzing forced degradation samples to ensure that the main peak is free from co-eluting degradation products.

Protocol 2: Forced Degradation Study

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Reflux a 1 mg/mL solution of this compound in 0.1 M HCl for 8 hours.

    • Base Hydrolysis: Store a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: Store a 1 mg/mL solution of this compound in 3% H₂O₂ at 60°C for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photodegradation: Expose the drug substance to light as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples by the validated stability-indicating HPLC method.

    • Use LC-MS to identify the major degradation products.

Visualizations

Degradation_Pathways This compound This compound p-Aminobenzoic acid + Isopropanol p-Aminobenzoic acid + Isopropanol This compound->p-Aminobenzoic acid + Isopropanol  Hydrolysis (Acid/Base) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation (H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photolysis (UV Light) Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Method Development & Validation Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Oxidation Oxidation Base Hydrolysis->HPLC Analysis Thermal Thermal Oxidation->HPLC Analysis Photolytic Photolytic Thermal->HPLC Analysis Photolytic->HPLC Analysis LC-MS for Identification LC-MS for Identification HPLC Analysis->LC-MS for Identification Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Stability-Indicating HPLC Method Stability-Indicating HPLC Method ICH Validation ICH Validation Stability-Indicating HPLC Method->ICH Validation ICH Validation->HPLC Analysis Formulation Formulation Stability Study Stability Study Formulation->Stability Study Stability Study->HPLC Analysis

References

Technical Support Center: Isopropyl 4-aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 4-aminobenzoate (B8803810).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Isopropyl 4-aminobenzoate, offering potential causes and actionable solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, formed as a byproduct, can shift the equilibrium back towards the reactants.- Remove Water: Use a Dean-Stark apparatus during reflux to physically remove water as it forms.- Excess Alcohol: Use a significant excess of isopropyl alcohol to shift the equilibrium towards the product.- Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient time (typically several hours) at an adequate temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated.- Use fresh, concentrated sulfuric acid or an alternative catalyst like thionyl chloride.
Loss during Workup: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not optimal.- pH Adjustment: Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate to a pH of ~8 to ensure the product is in its free base form and precipitates.[2] - Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product before extraction. - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
Product is Colored (Yellow, Brown, or Pink) Oxidation of Amino Group: The primary amino group on the 4-aminobenzoic acid or the product is susceptible to air oxidation, especially at elevated temperatures, forming colored impurities.[3]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Side Reactions: At high temperatures, 4-aminobenzoic acid can undergo self-condensation to form colored polymeric amides.[3]- Temperature Control: Avoid excessive heating or localized overheating. Use a heating mantle or oil bath for uniform temperature control.[3]
Impure Starting Materials: The 4-aminobenzoic acid starting material may already be discolored.- Purify Starting Material: Recrystallize the 4-aminobenzoic acid before use if it appears discolored.
Purification: - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
Difficulty in Product Purification Emulsion Formation during Extraction: The presence of unreacted starting materials and the product can lead to the formation of stable emulsions during the aqueous workup.- Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking. - Brine Wash: Add saturated sodium chloride solution (brine) to help break the emulsion. - Centrifugation: If the emulsion persists, centrifugation can aid in layer separation.
Product Oils Out During Recrystallization: The product separates as an oil instead of forming crystals upon cooling.- Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Solvent System: Ensure the correct solvent or solvent mixture is being used for recrystallization. This compound can be recrystallized from ethanol/water or ethyl acetate/hexane mixtures.[1] - Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. - Seeding: Add a small seed crystal of pure product to the cooled solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and isopropyl alcohol.

  • Byproducts from Side Reactions:

    • 4,4'-dicarboxydiphenylamine: Formed from the self-condensation of two 4-aminobenzoic acid molecules.

    • Oxidation Products: Various colored impurities arising from the oxidation of the amino group.

  • Residual Catalyst and Solvents: Traces of the acid catalyst (e.g., sulfuric acid) and solvents used in the reaction and purification.

  • Hydrolysis Product: 4-aminobenzoic acid from the hydrolysis of the ester product if water is present during storage or workup.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the 4-aminobenzoic acid starting material. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, less polar spot for the product is prominent.

Q3: What is the purpose of adding sodium bicarbonate during the workup?

A3: Sodium bicarbonate, a weak base, is added to neutralize the acidic catalyst (e.g., sulfuric acid) and any unreacted 4-aminobenzoic acid. This converts the acidic components into their corresponding salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing the product. It is important to bring the pH to approximately 8 to ensure the this compound is in its neutral, less water-soluble form.[2]

Q4: My final product has a low melting point. What does this indicate?

A4: A low and broad melting point range typically indicates the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification, such as recrystallization, is recommended.

Q5: Can I use a different alcohol for this reaction?

A5: Yes, the Fischer esterification can be performed with other alcohols to produce different alkyl 4-aminobenzoates. However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for different alcohols.

Quantitative Data Summary

The following table summarizes the typical impurity profile for a laboratory-scale synthesis of this compound, as determined by High-Performance Liquid Chromatography (HPLC). Actual values may vary depending on the specific reaction conditions and purification methods employed.

Impurity Typical Concentration Range (%) Analytical Method
4-Aminobenzoic Acid0.1 - 2.0HPLC, TLC
Isopropyl Alcohol< 0.5 (as a residual solvent)GC-HS
Dimer (e.g., 4,4'-dicarboxydiphenylamine)< 0.5HPLC, LC-MS
Other Unknown Impurities< 0.2 eachHPLC, GC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1.0 eq), isopropyl alcohol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Basification: While stirring, add a 10% aqueous solution of sodium bicarbonate dropwise until the pH of the solution is approximately 8. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification paba 4-Aminobenzoic Acid reflux Reflux paba->reflux ipa Isopropyl Alcohol ipa->reflux catalyst H2SO4 (cat.) catalyst->reflux neutralization Neutralization (NaHCO3) reflux->neutralization Cool extraction Extraction (EtOAc) neutralization->extraction drying Drying (Na2SO4) extraction->drying recrystallization Recrystallization drying->recrystallization Evaporate Solvent final_product Pure Isopropyl 4-aminobenzoate recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity_Formation paba 4-Aminobenzoic Acid unreacted_paba Unreacted PABA paba->unreacted_paba dimer Dimer/Polymer paba->dimer oxidation_products Oxidation Products paba->oxidation_products ipa Isopropyl Alcohol high_temp High Temperature high_temp->dimer air_exposure Air Exposure air_exposure->oxidation_products water_present Presence of Water hydrolysis_product Hydrolysis to PABA water_present->hydrolysis_product final_product This compound final_product->hydrolysis_product

Caption: Logical relationships between starting materials, reaction conditions, and impurity formation.

References

Technical Support Center: Isopropyl 4-aminobenzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Isopropyl 4-aminobenzoate (B8803810), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Isopropyl 4-aminobenzoate in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2][3] The primary amino group in this compound can become protonated and interact with ionized silanols, leading to a secondary retention mechanism that causes tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[4][5][6] For this compound, which has a predicted pKa of 2.63 for its primary amine, a mobile phase pH around this value can lead to inconsistent protonation and, consequently, peak broadening or tailing.[1] To ensure sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

Q3: What is column end-capping, and how does it help reduce peak tailing?

A3: End-capping is a process where the unreacted, accessible silanol groups on the silica (B1680970) surface are chemically bonded with a small, inert silane, such as a trimethylsilyl (B98337) group.[7][8] This derivatization "caps" the active silanols, minimizing their availability to interact with basic analytes like this compound, thereby significantly improving peak shape and reducing tailing.[7][8]

Q4: Can column overload cause peak tailing?

A4: Yes, injecting too much sample onto the column (mass overload) can lead to peak distortion, including tailing. If you observe that peak shape deteriorates as the sample concentration increases, try diluting your sample.

Q5: What are extra-column effects, and how can they contribute to peak tailing?

A5: Extra-column effects refer to any contributions to band broadening that occur outside of the HPLC column itself. This can include excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections. These issues can lead to peak tailing for all peaks in the chromatogram.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Initial Assessment

Before making any changes to your method, it's important to characterize the problem.

  • Observe the chromatogram: Is only the this compound peak tailing, or are all peaks affected? If all peaks are tailing, the issue is likely related to the HPLC system (extra-column volume, detector settings) or a column void. If only the analyte peak is tailing, the cause is more likely chemical in nature (secondary interactions).

  • Calculate the tailing factor (Tf) or asymmetry factor (As): A value greater than 1.2 indicates significant tailing. Quantifying the tailing will help you track the effectiveness of your troubleshooting steps.

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the simplest and most effective way to improve peak shape.

  • pH Adjustment:

    • Rationale: To minimize secondary interactions with silanol groups, it's crucial to control their ionization state. By lowering the mobile phase pH, the silanol groups become protonated and less likely to interact with the protonated amine of the analyte.

    • Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). Since the pKa of this compound is approximately 2.63, operating in this pH range will ensure the analyte is consistently protonated and silanol interactions are minimized.

  • Buffer Concentration:

    • Rationale: Increasing the ionic strength of the mobile phase can help to mask the residual silanol groups.

    • Recommendation: If operating at a mid-range pH is necessary, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).

  • Mobile Phase Additives:

    • Rationale: Small amounts of a basic compound, often referred to as a "tailing suppressor," can be added to the mobile phase to compete with the analyte for active silanol sites.

    • Recommendation: Add a low concentration (e.g., 0.1-0.5%) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase. Note that TEA can suppress ionization in mass spectrometry and has a strong UV absorbance at low wavelengths.

Step 3: Column Selection and Care

The choice of HPLC column is critical for analyzing basic compounds.

  • Use an End-Capped Column:

    • Rationale: Modern, high-purity silica columns that are extensively end-capped are designed to minimize silanol interactions.

    • Recommendation: If you are not already using one, switch to a column specifically marketed as "base-deactivated" or "end-capped."

  • Consider an Alternative Stationary Phase:

    • Rationale: If peak tailing persists, a different stationary phase chemistry may be beneficial.

    • Recommendation: Columns with polar-embedded groups or hybrid silica particles can offer alternative selectivity and improved peak shape for basic compounds.

  • Column Flushing and Regeneration:

    • Rationale: Column contamination can lead to active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol) to remove strongly retained compounds. If metal contamination is suspected, flushing with a chelating agent may be necessary.

Step 4: System and Method Parameters
  • Reduce Extra-Column Volume:

    • Rationale: Minimizing the tubing length and diameter between the autosampler, column, and detector will reduce band broadening.

    • Recommendation: Use tubing with the smallest practical internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to avoid dead volume.

  • Check for Column Overload:

    • Rationale: Exceeding the loading capacity of the column can cause peak distortion.

    • Recommendation: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting steps on the peak asymmetry of a basic compound like this compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 5.0> 1.8pH 3.01.1 - 1.3Lowering the pH protonates residual silanols, reducing secondary interactions with the basic analyte.
Column Type Non-End-Capped C18> 2.0End-Capped C181.0 - 1.2End-capping chemically deactivates the majority of surface silanols.
Mobile Phase Additive No Additive> 1.50.1% Triethylamine1.1 - 1.4The amine additive competes with the analyte for active silanol sites.
Sample Concentration 100 µg/mL> 1.610 µg/mL1.0 - 1.2Reduces the likelihood of column overload, where the stationary phase becomes saturated.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% A to 40% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 20 µg/mL.

Protocol 2: Troubleshooting with Mobile Phase pH Adjustment

This protocol demonstrates how to systematically evaluate the effect of pH.

  • Prepare three different mobile phase A solutions:

    • A1: 20 mM Potassium Phosphate, adjusted to pH 6.0 with phosphoric acid.

    • A2: 20 mM Potassium Phosphate, adjusted to pH 4.5 with phosphoric acid.

    • A3: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

  • Equilibrate the HPLC system with the column using a mobile phase of 70% A1 and 30% Acetonitrile.

  • Inject the this compound sample and record the chromatogram, noting the retention time and tailing factor.

  • Repeat steps 2 and 3 with mobile phases containing A2 and A3.

  • Compare the tailing factors obtained at the different pH values to determine the optimal condition.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound assessment Initial Assessment: - All peaks or only analyte? - Calculate Tailing Factor (Tf) start->assessment all_peaks All Peaks Tailing assessment->all_peaks All peaks? only_analyte Only Analyte Tailing assessment->only_analyte Only analyte? system_issue Investigate System: - Extra-column volume - Column void - Detector settings all_peaks->system_issue Yes chemical_issue Chemical Interactions Likely only_analyte->chemical_issue Yes end Peak Tailing Resolved system_issue->end ph_optimization Step 1: Mobile Phase pH Adjust to pH 2.5-3.0 chemical_issue->ph_optimization ph_ok Tf < 1.2? ph_optimization->ph_ok column_selection Step 2: Column Selection Use End-Capped/Base-Deactivated Column ph_ok->column_selection No ph_ok->end Yes column_ok Tf < 1.2? column_selection->column_ok additives Step 3: Mobile Phase Additives Add 0.1% Triethylamine column_ok->additives No column_ok->end Yes additives_ok Tf < 1.2? additives->additives_ok overload Step 4: Check for Overload Dilute Sample additives_ok->overload No additives_ok->end Yes overload->end

Caption: Troubleshooting workflow for resolving peak tailing.

Signaling_Pathway cluster_column Silica Stationary Phase cluster_analyte This compound Si-OH Residual Silanol (Si-OH) Si-O- Ionized Silanol (Si-O⁻) Si-OH->Si-O- High pH Secondary_Interaction Secondary Interaction (Peak Tailing) Si-O-->Secondary_Interaction Analyte-NH2 Analyte-NH₂ Analyte-NH3+ Analyte-NH₃⁺ Analyte-NH2->Analyte-NH3+ Low pH Analyte-NH3+->Si-O- Ionic Interaction Analyte-NH3+->Secondary_Interaction Mobile_Phase_H+ Mobile Phase H⁺ Mobile_Phase_H+->Si-OH Low pH

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Isopropyl 4-aminobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Isopropyl 4-aminobenzoate (B8803810).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of Isopropyl 4-aminobenzoate via Fischer esterification?

A1: The most prevalent side products are typically unreacted 4-aminobenzoic acid (PABA) and water. Since Fischer esterification is a reversible reaction, incomplete conversion and hydrolysis of the ester product can lead to the presence of starting materials. Additionally, colored impurities or tars may form, especially if the reaction is overheated.

Q2: My final product has a pink or yellow discoloration. What is the cause and how can I remove it?

A2: Discoloration in aminobenzoate esters is a common issue that can arise from a few sources. Localized overheating during the reaction can cause the decarboxylation of PABA to aniline, which can subsequently form colored tars.[1] Air oxidation of the aromatic amine functionality can also contribute to color formation. To remove these impurities, recrystallization with the addition of a small amount of activated charcoal is often effective. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[2][3]

Q3: I'm observing the formation of an emulsion during the aqueous workup with sodium bicarbonate. How can I resolve this?

A3: Emulsion formation is a known issue when neutralizing the acidic reaction mixture. To break the emulsion, you can add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.

Q4: Can N-alkylation of the amino group occur with the isopropanol (B130326) reactant?

A4: While N-alkylation of aromatic amines with alcohols is a known reaction, it typically requires more stringent conditions than a standard Fischer esterification, such as the presence of a specific metal catalyst (e.g., Ruthenium) and often higher temperatures.[4][5] Under the acidic conditions of Fischer esterification, the amine group is protonated, which deactivates it towards nucleophilic attack. Therefore, N-alkylation is generally not a significant side reaction in this synthesis. However, trace amounts of N-isopropyl or N,N-diisopropyl side products are theoretically possible, especially with prolonged reaction times at high temperatures.

Q5: What is the expected yield for the synthesis of this compound?

A5: Yields can vary based on the specific reaction conditions, such as reaction time, temperature, and purification method. A reported yield for the synthesis via Fischer esterification with sulfuric acid catalyst, followed by precipitation and recrystallization, is around 79%.[1][6]

Troubleshooting Guide

Below is a summary of potential issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction (esterification is an equilibrium).Use a large excess of isopropanol or remove water as it forms (e.g., using a Dean-Stark trap) to drive the equilibrium towards the product.[7]
Hydrolysis of the ester product during workup.Keep the workup steps, especially the aqueous washes, as brief as possible and avoid excessive heat.
Loss of product due to its solubility in the recrystallization solvent.Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol (B145695) and water is often used for aminobenzoate esters.[8]
Colored Product (Pink/Yellow/Brown) Formation of colored tars from overheating.[1]Use an oil bath or heating mantle for uniform heating and avoid direct, intense heat from a flame.
Air oxidation of the amine group.Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if a very pure, colorless product is required.
Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2][3]
Incomplete Reaction (Presence of Starting Material) Insufficient reaction time or catalyst.Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Ensure a sufficient amount of acid catalyst is used, as the basic amine group of PABA will consume some of the catalyst.[7]
Product Fails to Precipitate During Workup Incorrect pH of the aqueous solution.After quenching the reaction in water, carefully neutralize the solution with a base like sodium bicarbonate. The product is soluble in acidic solution (as the ammonium (B1175870) salt) and will precipitate as the free base. Ensure the final pH is neutral to slightly basic (pH 7-8).[7][8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification[1][6]
  • Reaction Setup : In a 100 mL round-bottomed flask, combine 4-aminobenzoic acid (1.0 g), 2-propanol (20 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reflux : Heat the reaction mixture to reflux using a heating mantle or oil bath for approximately 4 hours.

  • Monitoring : The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, pour the reaction mixture into water (e.g., 50 mL). The product should precipitate.

  • Isolation : Collect the crude product by vacuum filtration and wash with water.

  • Purification : The crude product can be purified by recrystallization. For instance, dissolving the solid in a minimal amount of hot ethyl acetate (B1210297) and allowing it to cool slowly can yield pink needles of the purified product.[1]

Visualized Workflows and Reaction Pathways

Below are diagrams generated using Graphviz to illustrate the key chemical transformations and processes.

Fischer_Esterification Fischer Esterification of PABA PABA 4-Aminobenzoic Acid (PABA) Product This compound PABA->Product + Isopropanol Isopropanol Isopropanol Isopropanol->Product Water Water Product->Water - H2O H_plus H+ (catalyst) H_plus->PABA H_plus->Product

Main reaction for this compound synthesis.

Side_Reactions Common Side Reactions and Impurities cluster_hydrolysis Hydrolysis (Reversible Reaction) cluster_overheating Degradation from Overheating Product This compound PABA 4-Aminobenzoic Acid (PABA) Product->PABA + H2O Isopropanol Isopropanol Product->Isopropanol + H2O PABA_heat 4-Aminobenzoic Acid (PABA) Aniline Aniline PABA_heat->Aniline Decarboxylation (High Heat) Tars Colored Tars Aniline->Tars Further Reactions

Formation pathways for common side products.

N_Alkylation Potential N-Alkylation Side Reaction (Minor) Product This compound N_isopropyl N-isopropyl derivative Product->N_isopropyl + Isopropanol (Forcing Conditions) Isopropanol Isopropanol Di_N_isopropyl N,N-diisopropyl derivative N_isopropyl->Di_N_isopropyl + Isopropanol (Forcing Conditions)

A less common potential side reaction pathway.

Purification_Workflow General Purification Workflow start Crude Product dissolve Dissolve in minimal hot solvent (e.g., Ethyl Acetate) start->dissolve charcoal Add activated charcoal (optional for color) dissolve->charcoal hot_filter Hot gravity filtration dissolve->hot_filter If no charcoal charcoal->hot_filter If used cool Cool filtrate slowly to crystallize hot_filter->cool vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash crystals with cold solvent vacuum_filter->wash dry Dry purified product wash->dry end Pure this compound dry->end

A typical workflow for the purification of the product.

References

How to handle Isopropyl 4-aminobenzoate safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, experimental protocols, and troubleshooting advice for laboratory personnel working with Isopropyl 4-aminobenzoate (B8803810).

Frequently Asked Questions (FAQs)

Q1: What is Isopropyl 4-aminobenzoate and what are its common laboratory applications?

This compound (also known as 4-Aminobenzoic Acid Isopropyl Ester) is an organic compound. In the laboratory, it serves as a model drug in studies of percutaneous absorption and can act as an inhibitor or alternative substrate in enzymatic reactions.[1][2] It is also synthesized in organic chemistry labs through Fischer esterification to demonstrate this type of reaction.

Q2: What are the primary hazards associated with this compound?

The primary hazards include:

  • Skin irritation: Causes skin irritation.[3][4]

  • Serious eye irritation: Causes serious eye irritation.[3][4]

  • Respiratory irritation: May cause respiratory irritation if inhaled as a dust.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[3]

Q4: How should this compound be stored?

Store in a cool, dry, and well-ventilated area in a tightly closed container.[3] It is recommended to store it at room temperature, though a cool and dark place (below 15°C) is also suggested.

Q5: What should I do in case of a spill?

For small spills, you should:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material.

  • Avoid generating dust.

  • Collect the spilled material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Q6: How should I dispose of this compound waste?

Dispose of contents and containers to an approved waste disposal plant.[3][4] Always follow local, regional, and national regulations for chemical waste disposal.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound via Fischer esterification.

Issue Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure the reaction has been refluxed for a sufficient amount of time (e.g., 4 hours).[1] Use a catalyst like concentrated sulfuric acid.[1]
Loss of product during workup.Be careful during transfers. Ensure the pH is sufficiently basic (above 8) after adding sodium carbonate to ensure all the ester precipitates.[5]
Product does not precipitate The solution is not sufficiently neutralized.Continue to add 10% sodium carbonate solution dropwise until gas evolution stops and the pH is basic.[5]
Too much solvent was used.If the product is too dilute, it may not precipitate. Try to reduce the volume of the solvent by gentle heating in a fume hood before neutralization.
Oily product instead of solid Impurities are present.The product may need to be purified by recrystallization. Ethyl acetate (B1210297) is a suitable solvent for growing crystals.[1]
Water is present in the final product.Ensure the product is thoroughly dried after filtration.
Unexpected color in the final product Starting materials were impure.Use pure starting materials. The expected color is white to light yellow or pale cream to brown powder/crystal.[6]
Side reactions occurred.Monitor the reaction temperature and time carefully to avoid decomposition or side reactions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[6][7]
Molecular Weight 179.22 g/mol [7]
Appearance White to light yellow powder to crystal
Melting Point 80.0-87.0 °C[6]
Purity >98.0% (GC)

Table 2: Hazard Classifications

HazardCategory
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)

Data sourced from Fisher Scientific Safety Data Sheet.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 4-Aminobenzoic acid

  • 2-Propanol (Isopropyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Hirsch funnel)

Procedure:

  • In a round-bottomed flask, combine 4-aminobenzoic acid and 2-propanol.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux and heat the mixture for approximately 4 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Neutralize the solution by adding 10% sodium carbonate solution dropwise until the cessation of gas evolution and the pH is above 8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Dry the collected solid to obtain this compound.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Hazards (SDS Review) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Solid in Ventilated Area (Avoid Dust Inhalation) b->c d Perform Experiment (e.g., in a fume hood) c->d e Clean Glassware d->e f Dispose of Waste (Follow Regulations) e->f g Remove PPE & Wash Hands f->g EsterificationProtocol Fischer Esterification Protocol start Start reactants Combine 4-Aminobenzoic Acid and 2-Propanol start->reactants catalyst Add Conc. H₂SO₄ (Catalyst) reactants->catalyst reflux Reflux for 4 hours catalyst->reflux workup Cool, Quench with Water, Neutralize with Na₂CO₃ reflux->workup precipitate Product Precipitates workup->precipitate filter Collect by Filtration precipitate->filter dry Dry the Solid Product filter->dry end End dry->end

References

Isopropyl 4-aminobenzoate storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Isopropyl 4-aminobenzoate (B8803810).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Isopropyl 4-aminobenzoate?

A1: this compound should be stored in a dry, cool, and well-ventilated area.[1][2] Keep the container tightly closed to prevent exposure to moisture and air.[1][2][3] Some sources indicate that the compound is sensitive to air and light and may discolor upon exposure.[4] For specific storage temperatures, it is always best to refer to the product label.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles.[1][4] Ensure work is conducted in a well-ventilated area or use respiratory protection if dust is generated.[1][3][4]

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as a hazardous chemical.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][5] Additionally, it may cause an allergic skin reaction.[3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[4] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: What are the hazardous decomposition products of this compound?

A5: Under normal conditions of use, hazardous decomposition products are not expected.[1] However, in the event of a fire, thermal decomposition can produce hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

Troubleshooting Guide

Problem: The this compound powder has changed color (e.g., from white/light yellow to beige or pinkish).

  • Possible Cause: Exposure to air and/or light.[4] The quality of the product may be compromised.

  • Solution:

    • Cease using the material from this container for any critical experiments.

    • If possible, perform a quality control check (e.g., melting point, HPLC) to assess the purity of the material.

    • To prevent this in the future, ensure the container is always tightly sealed immediately after use and consider storing it in a dark place or an amber-colored container.

Problem: Skin irritation or rash occurs after handling the compound.

  • Possible Cause: Direct skin contact with this compound.[1][2][3][5] It may also indicate an allergic skin reaction.[3]

  • Solution:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • Remove any contaminated clothing and wash it before reuse.[1][4]

    • If skin irritation or a rash persists, seek medical advice/attention.[1][3]

    • Review your handling procedures and ensure proper PPE, including suitable gloves, is always worn.[4]

Problem: The compound is not dissolving as expected in a solvent.

  • Possible Cause 1: The compound may have degraded due to improper storage, leading to the formation of less soluble impurities.

  • Solution 1: Use a fresh, properly stored container of this compound.

  • Possible Cause 2: The incorrect solvent is being used.

  • Solution 2: this compound is used as a model drug in studies of percutaneous absorption and as an inhibitor in enzymatic acetylation.[6] Its synthesis has been described using 2-propanol and ethyl acetate (B1210297) for crystallization.[6] Consult relevant literature for appropriate solvents for your specific application.

Quantitative Data Summary

ParameterRecommended ConditionSource
Purity >98.0% (GC)[7]
Melting Point 83.0 to 86.0 °C[7]
Appearance White to light yellow powder or crystals[7]

Experimental Protocols

Handling and Personal Protective Equipment (PPE) Protocol

  • Engineering Controls: Work in a well-ventilated area. If dust formation is likely, use a fume hood or other local exhaust ventilation.[1][4]

  • Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] Inspect gloves before use and use a proper glove removal technique.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4]

  • Hygiene Measures: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse.[4]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[1][2] Avoid dust formation.[1][2][3][4] Use personal protective equipment as required.[1]

  • Environmental Precautions: Prevent the product from entering drains or being released into the environment.[1][3]

  • Containment and Cleanup:

    • For dry spills, sweep up or shovel the material into a suitable, closed container for disposal.[2][4]

    • Avoid generating dust during cleanup.[3][4]

Visual Workflow

G start Suspected Contamination of This compound observe Observe Physical Properties (Color, Texture) start->observe compare Compare to Certificate of Analysis (CoA) and Unopened Lot observe->compare decision Do Properties Match? compare->decision proceed Proceed with Experiment decision->proceed Yes quarantine Quarantine the Material decision->quarantine No qc_check Perform Quality Control Check (e.g., HPLC, Melting Point) quarantine->qc_check qc_decision Does it Pass QC? qc_check->qc_decision qc_decision->proceed Yes dispose Dispose of as Chemical Waste qc_decision->dispose No contact_supplier Contact Supplier for Replacement dispose->contact_supplier

Caption: Workflow for handling suspected contamination of this compound.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Isopropyl 4-aminobenzoate vs. Ethyl 4-aminobenzoate (Benzocaine)

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and pharmacological properties of two closely related 4-aminobenzoate (B8803810) local anesthetics.

In the landscape of local anesthetic development, the 4-aminobenzoic acid ester scaffold has yielded numerous compounds with clinical significance. Among these, Ethyl 4-aminobenzoate, widely known as Benzocaine, is a well-established topical anesthetic. This guide provides a detailed comparison of Benzocaine with its isopropyl analog, Isopropyl 4-aminobenzoate, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties based on available experimental data.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor structural difference between an ethyl and an isopropyl ester group can influence several key physicochemical parameters that are critical for formulation, bioavailability, and ultimately, anesthetic activity. The table below summarizes the known quantitative data for both compounds.

PropertyThis compoundEthyl 4-aminobenzoate (Benzocaine)
Molecular Formula C₁₀H₁₃NO₂C₉H₁₁NO₂
Molecular Weight 179.22 g/mol 165.19 g/mol
Melting Point 80-87 °C[1][2]88-92 °C[3][4]
Boiling Point 315.7 °C at 760 mmHg[5]~310 °C[3]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[6]Sparingly soluble in water (1 g in 2500 ml); soluble in ethanol (1 g in 5 ml), chloroform (B151607) (1 g in 2 ml), and ether (1 g in 4 ml). Also soluble in dilute acids.[7][8]
pKa Not readily available2.5 - 3.5[7][9][10]
LogP (Octanol/Water) 2.415[5]1.86[11]

Mechanism of Action: Blocking the Pain Pathway

Both this compound and Benzocaine belong to the amino-ester class of local anesthetics. Their mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By interrupting this signaling pathway, these compounds effectively block the transmission of pain signals from the periphery to the central nervous system.

The un-ionized form of the anesthetic is crucial for penetrating the lipid-rich nerve cell membrane. Once inside the axoplasm, an equilibrium is established, and the protonated, ionized form of the molecule is thought to be the more active species that binds to the sodium channel receptor.

G cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_H Local Anesthetic (Protonated) LA Local Anesthetic (Un-ionized) LA_H->LA Deprotonation LA_Intra Local Anesthetic (Un-ionized) LA->LA_Intra Diffusion Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Na+ Channel (Open) Na_Channel_Closed->Na_Channel_Open Depolarization LA_H_Intra Local Anesthetic (Protonated) LA_Intra->LA_H_Intra Protonation Na_Channel_Blocked Na+ Channel (Blocked) LA_H_Intra->Na_Channel_Blocked No_AP No Action Potential (Pain Signal Blocked) Na_Channel_Blocked->No_AP

Caption: General mechanism of action for amino-ester local anesthetics.

Experimental Protocols for Efficacy and Safety Assessment

To rigorously compare the local anesthetic properties of this compound and Benzocaine, standardized in vivo and in vitro assays are essential. The following are detailed methodologies for key experiments.

Synthesis of 4-Aminobenzoate Esters

A common method for synthesizing both this compound and Benzocaine is through Fischer esterification of 4-aminobenzoic acid.

Protocol for Synthesis of this compound:

  • Combine 1.0 g of 4-aminobenzoic acid with 20 ml of 2-propanol in a 100 ml round-bottomed flask.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for approximately 4 hours.

  • Monitor the reaction completion using thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Collect the resulting precipitate by filtration and dry the product.[12]

Protocol for Synthesis of Benzocaine (Ethyl 4-aminobenzoate):

  • In a round-bottom flask, add 1.2 g of p-aminobenzoic acid to 12.0 mL of absolute ethanol and stir until dissolved.

  • Slowly add 1.0 mL of concentrated sulfuric acid. A precipitate is expected to form.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.

  • After cooling to room temperature, pour the reaction mixture into 30 mL of ice water.

  • Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.

  • Collect the precipitate via vacuum filtration and wash with water.[13]

  • Dry the product to obtain Benzocaine.

G PABA 4-Aminobenzoic Acid Reflux Reflux PABA->Reflux Alcohol Alcohol (Ethanol or Isopropanol) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Ester 4-Aminobenzoate Ester (Benzocaine or this compound) Reflux->Ester Water Water Reflux->Water G Animal_Prep Animal Preparation (e.g., Rat or Mouse) LA_Admin Local Anesthetic Administration (e.g., Sciatic Nerve Block or Tail Injection) Animal_Prep->LA_Admin Stimulus Application of Noxious Stimulus (e.g., Thermal or Mechanical) LA_Admin->Stimulus Response_Measure Measurement of Behavioral Response (e.g., Paw Withdrawal, Tail Flick) Stimulus->Response_Measure Data_Analysis Data Analysis (Onset, Duration, Potency) Response_Measure->Data_Analysis

References

A Comparative Analysis of the UV Absorption Properties of Isopropyl 4-aminobenzoate and Other Common UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ultraviolet (UV) absorption characteristics of Isopropyl 4-aminobenzoate (B8803810) alongside other widely used organic and inorganic UV filters. The following sections present quantitative data, detailed experimental protocols, and visual representations to facilitate an objective assessment of their performance as UV absorbing agents.

Quantitative Comparison of UV Filter Absorption

The efficacy of a UV filter is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which indicates the strength of light absorption at that wavelength. The table below summarizes these key parameters for Isopropyl 4-aminobenzoate and a selection of other common UV filters.

UV FilterChemical ClassMaximum Absorption (λmax) (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Primary UV Protection
This compound p-Aminobenzoic Acid (PABA) Derivative~289 (in ethanol, estimated based on PABA)Data not availableUVB
4-Aminobenzoic Acid (PABA)p-Aminobenzoic Acid (PABA)289 (in ethanol)18,600UVB
Benzocaine (Ethyl 4-aminobenzoate)p-Aminobenzoic Acid (PABA) Derivative~290 (in ethanol)~18,000UVB
Oxybenzone (Benzophenone-3)Benzophenone288, 32514,100 (at 288 nm), 8,900 (at 325 nm)UVB, UVA2
AvobenzoneDibenzoylmethane35731,600UVA1
Octinoxate (Ethylhexyl Methoxycinnamate)Cinnamate31023,400UVB
HomosalateSalicylate3064,500UVB
Octisalate (Ethylhexyl Salicylate)Salicylate3054,800UVB
OctocryleneCinnamate Derivative303350UVB
Titanium Dioxide (TiO₂)InorganicBroadNot applicableUVB, UVA2
Zinc Oxide (ZnO)InorganicBroadNot applicableUVB, UVA1, UVA2

Experimental Protocol: UV-Vis Spectroscopy for UV Filter Analysis

The determination of λmax and molar extinction coefficient for UV filters is typically performed using ultraviolet-visible (UV-Vis) spectroscopy. This technique measures the absorbance of a sample across a range of UV and visible wavelengths.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of a UV filter.

Materials and Equipment:

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Solvent (e.g., ethanol, methanol, or cyclohexane, depending on the solubility of the UV filter)

  • UV filter standard

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the UV filter standard and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm for UV filters).

    • Use a quartz cuvette filled with the solvent as a blank to zero the instrument.

  • Measurement of Absorbance Spectra:

    • Record the absorbance spectrum for each standard solution, scanning across the desired wavelength range.

    • Identify the wavelength at which the maximum absorbance occurs; this is the λmax.

  • Data Analysis and Calculation of Molar Extinction Coefficient:

    • According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to the molar concentration (c) and the path length (l) of the cuvette.

    • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

    • The slope of the resulting linear graph will be equal to the molar extinction coefficient (ε) since the path length is 1 cm.

Comparative UV Absorption Range

The following diagram illustrates the primary spectral regions where different classes of UV filters exhibit their maximum absorption, providing a visual comparison of their protective capabilities across the UV spectrum.

UV_Filter_Absorption_Ranges cluster_UVB UVB (290-320 nm) cluster_UVA2 UVA2 (320-340 nm) cluster_UVA1 UVA1 (340-400 nm) cluster_Broad_Spectrum Broad Spectrum PABA PABA Derivatives (e.g., this compound) Cinnamates Cinnamates (e.g., Octinoxate) Salicylates Salicylates (e.g., Homosalate) Benzophenones Benzophenones (e.g., Oxybenzone) Avobenzone Avobenzone Inorganic Inorganic Filters (e.g., ZnO, TiO₂)

Caption: Comparative UV absorption ranges of different UV filter classes.

Experimental Workflow for UV-Vis Analysis

The logical flow of determining the UV absorption properties of a compound is depicted in the diagram below.

Experimental_Workflow A Prepare Stock Solution of UV Filter B Perform Serial Dilutions A->B D Measure Absorbance Spectra of Standard Solutions B->D C Set Up UV-Vis Spectrophotometer C->D E Identify λmax D->E F Plot Calibration Curve (Absorbance vs. Concentration) D->F G Calculate Molar Extinction Coefficient (ε) from Slope F->G

Caption: Workflow for determining λmax and ε via UV-Vis spectroscopy.

Isopropyl 4-aminobenzoate as a Sunscreen Agent: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate (B8803810), a member of the para-aminobenzoic acid (PABA) ester family, has been investigated for its potential as a UVB-absorbing agent in sunscreen formulations. This guide provides a comparative analysis of its efficacy, supported by available experimental data for related PABA derivatives. Due to a lack of publicly available data specifically for Isopropyl 4-aminobenzoate, this guide leverages information on structurally similar compounds to infer its potential performance characteristics. The use of PABA and its derivatives in sunscreens has declined over the years due to concerns about skin sensitization and photosensitivity.

Comparative Efficacy of PABA Derivatives

To evaluate the potential efficacy of this compound, it is useful to compare it with other PABA esters for which experimental data is available. The following tables summarize key performance indicators for PABA, Padimate O (Octyldimethyl PABA), and two other novel PABA esters.

Table 1: In Vitro Sun Protection Factor (SPF) of PABA Derivatives
Sunscreen AgentIn Vitro SPF
p-Aminobenzoic acid (PABA)3.36[1]
Padimate O (Octyldimethyl PABA)8.71[1]
PABA methyl ester20.60[2]
PABA methyl stearate26.17[2]
Table 2: UV Absorption Characteristics of PABA and Padimate O
Sunscreen AgentMaximum Absorbance (λmax) (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
p-Aminobenzoic acid (PABA)290.0 (in Ethanol)[1]18,255[1]
Padimate O (Octyldimethyl PABA)Not explicitly stated, but falls within the 290-320 nm range for PABA derivatives.Not explicitly stated

Experimental Protocols

The in vitro determination of the Sun Protection Factor (SPF) is a crucial experiment for assessing the efficacy of sunscreen agents. The following is a generalized protocol based on established methods.

In Vitro SPF Determination

Objective: To determine the Sun Protection Factor (SPF) of a sunscreen formulation in vitro using a UV-transmittance analyzer.

Materials:

  • UV-transmittance analyzer (e.g., SPF-290S)

  • Polymethylmethacrylate (PMMA) plates or 3M™ Transpore™ tape as a substrate

  • Sunscreen formulation containing the test agent

  • Positive control sunscreen with a known SPF

  • Xenon arc solar simulator

Procedure:

  • Sample Preparation: Accurately weigh the sunscreen formulation.

  • Substrate Application: Evenly apply a precise amount of the sunscreen formulation (typically 2 mg/cm²) onto the surface of the PMMA plate or Transpore™ tape.

  • Spreading: Spread the sample evenly across the substrate to form a uniform film.

  • Drying: Allow the film to dry for a specified period (e.g., 15-20 minutes) in the dark at a controlled temperature.

  • UV Transmittance Measurement: Place the substrate with the sunscreen film in the UV-transmittance analyzer.

  • Irradiation: Irradiate the sample with a controlled dose of UV radiation from the xenon arc solar simulator.

  • Data Acquisition: Measure the transmittance of UV light through the sample at various wavelengths across the UVB and UVA spectrum (290-400 nm).

  • SPF Calculation: The SPF is calculated using the following equation developed by Mansur et al.:

    SPF = CF x Σ EE(λ) x I(λ) x Abs(λ) (from 290 to 320 nm)

    Where:

    • CF = Correction Factor (determined using a standard sunscreen)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sunscreen product

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the evaluation of a potential sunscreen agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy Testing cluster_2 Phase 3: Formulation & Stability cluster_3 Phase 4: Comparative Analysis Synthesis Synthesis of Isopropyl 4-aminobenzoate Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification UV_Spec UV Absorption Spectroscopy (λmax, ε) Purification->UV_Spec InVitro_SPF In Vitro SPF Determination UV_Spec->InVitro_SPF Photostability Photostability Assay InVitro_SPF->Photostability Formulation Formulation into Sunscreen Base Photostability->Formulation Stability Stability Testing (Freeze-Thaw, Photostability) Formulation->Stability Comparison Comparison with Other Sunscreen Agents Stability->Comparison

Caption: Experimental workflow for evaluating a novel sunscreen agent.

Discussion and Alternatives

While specific efficacy data for this compound remains elusive in publicly accessible literature, the data from its chemical relatives suggest it would likely exhibit UVB-absorbing properties. The trend observed with PABA methyl ester and PABA methyl stearate, which show significantly higher in vitro SPF values than PABA itself, indicates that the esterification of PABA can enhance its sun protection capabilities.[2] It is plausible that this compound would also demonstrate a higher SPF than the parent PABA molecule.

However, the historical and ongoing safety concerns associated with PABA and its derivatives are a significant consideration for researchers and drug development professionals. These concerns include allergic and photoallergic contact dermatitis.

Given these factors, a comparative guide must also consider modern alternatives to PABA-based compounds. These fall into two main categories:

1. Modern Organic (Chemical) Sunscreens:

  • Broad-Spectrum Absorbers: Agents like Bemotrizinol (Tinosorb S) and Bisoctrizole (Tinosorb M) offer broad-spectrum UVA and UVB protection with high photostability.

  • Photostable UVA Filters: Avobenzone, often stabilized with other filters like Octocrylene, provides excellent UVA protection.

  • Newer Generation Filters: Compounds such as Drometrizole Trisiloxane (Mexoryl XL) and Ecamsule (Mexoryl SX) are proprietary filters with strong efficacy and safety profiles.

2. Inorganic (Physical) Sunscreens:

  • Zinc Oxide (ZnO): Provides broad-spectrum protection against both UVA and UVB rays and is generally considered safe and effective.

  • Titanium Dioxide (TiO₂): Primarily a UVB blocker, but also offers some UVA protection. Modern formulations often use micronized or nano-sized particles to reduce the white cast on the skin.

Conclusion

Based on the available data for analogous compounds, this compound likely functions as a UVB-absorbing sunscreen agent. Its efficacy, particularly its in vitro SPF, could potentially be superior to that of its parent compound, PABA. However, the lack of specific experimental data for this compound necessitates further research to definitively establish its performance profile.

For new product development, the well-documented safety concerns of the PABA class of compounds warrant careful consideration. Researchers and formulators are encouraged to evaluate the extensive portfolio of modern organic and inorganic sunscreen agents that offer broad-spectrum, photostable, and well-tolerated options for effective sun protection.

References

A Comparative Analysis of Isopropyl 4-aminobenzoate and Traditional Parabens in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective and safe preservative system is a critical consideration in the formulation of cosmetic and personal care products. While traditional parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben (B1668127) have a long history of use, the exploration of alternative preservatives continues to be a priority for the industry. This guide provides a comparative overview of Isopropyl 4-aminobenzoate (B8803810) against these commonly used parabens, focusing on their antimicrobial efficacy, potential endocrine-disrupting effects, and the experimental protocols required for their evaluation.

Due to the limited publicly available data on the specific antimicrobial efficacy of Isopropyl 4-aminobenzoate against common cosmetic spoilage organisms, this guide presents established data for traditional parabens and provides a detailed experimental framework for researchers to conduct their own comparative analysis.

Quantitative Comparison of Preservative Efficacy

The antimicrobial efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.

The following table summarizes the reported MIC values for common parabens against a range of microorganisms relevant to cosmetic product contamination. It is important to note that the antimicrobial activity of parabens generally increases with the length of their alkyl chain.[1]

PreservativeStaphylococcus aureus (Gram-positive bacterium)Pseudomonas aeruginosa (Gram-negative bacterium)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Methylparaben 0.1% - 0.2%0.2%0.05% - 0.1%0.05% - 0.1%
Ethylparaben 0.1%0.1%0.04%0.04%
Propylparaben 0.025%0.1%0.02%0.02%
Butylparaben 0.0125%0.05%0.0125%0.0125%
This compound Data not readily availableData not readily availableData not readily availableData not readily available

Note: The MIC values can vary depending on the specific strain of the microorganism, the test methodology, and the formulation in which the preservative is used.

While specific MIC values for this compound are not widely published, its structural similarity to parabens as an ester of an aminobenzoic acid suggests it may possess antimicrobial properties. Further experimental evaluation is necessary to quantify its efficacy.

Experimental Protocols

To determine the preservative efficacy of this compound and compare it to other parabens within a specific cosmetic formulation, a Preservative Efficacy Test (PET) , also known as a Challenge Test , is the industry-standard method.

Preservative Efficacy Test (Challenge Test) Protocol

1. Principle: This test involves intentionally inoculating a cosmetic product with a known concentration of specific microorganisms to assess the ability of the preservative system to reduce the microbial population over a defined period.

2. Materials:

  • Test product containing the preservative to be evaluated.
  • Control product (without preservative), if applicable.
  • Standardized cultures of challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
  • Sterile containers.
  • Neutralizing broth to inactivate the preservative before microbial enumeration.
  • Agar plates for microbial counting (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
  • Incubators set at appropriate temperatures (e.g., 30-35°C for bacteria, 20-25°C for fungi).

3. Procedure:

  • Inoculation: A known volume of the cosmetic product is inoculated with a standardized suspension of each challenge microorganism to achieve a final concentration typically between 10^5 and 10^6 colony-forming units per gram or milliliter (CFU/g or CFU/mL) for bacteria and 10^4 to 10^5 CFU/g or CFU/mL for fungi.
  • Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) and protected from light.
  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is removed. The preservative is neutralized, and the number of viable microorganisms is determined by plate counting.
  • Evaluation: The log reduction in the microbial population from the initial inoculum level is calculated at each time point. The acceptance criteria for preservative efficacy are defined by regulatory bodies and standards (e.g., USP <51>, ISO 11930). Generally, for bacteria, a 3-log reduction (99.9%) by day 14 and no increase thereafter is required. For yeast and mold, a 1-log reduction (90%) by day 14 and no increase thereafter is typically expected.

Mandatory Visualizations

Experimental Workflow for Preservative Efficacy Testing

Preservative_Efficacy_Test_Workflow start Start: Cosmetic Product with Preservative inoculation Inoculation with Challenge Microorganisms (Bacteria & Fungi) start->inoculation incubation Incubation at Controlled Temperature inoculation->incubation sampling Sampling at Day 7, 14, 28 incubation->sampling neutralization Preservative Neutralization sampling->neutralization plating Serial Dilution & Plating neutralization->plating counting Colony Counting (CFU/g or mL) plating->counting evaluation Log Reduction Calculation & Evaluation counting->evaluation end End: Efficacy Determined evaluation->end

Caption: Workflow for Preservative Efficacy Testing (PET).

Simplified Signaling Pathway for Paraben Endocrine Disruption

Parabens are known to exhibit weak estrogenic activity, which is a key concern regarding their potential as endocrine disruptors.[2] They can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can lead to the transcription of estrogen-responsive genes.[2]

Paraben_Endocrine_Disruption_Pathway Paraben Paraben ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binds to Paraben_ER_Complex Paraben-ER Complex ER->Paraben_ER_Complex Dimerization Dimerization Paraben_ER_Complex->Dimerization Dimer_Complex Dimerized Complex Dimerization->Dimer_Complex Nucleus Nucleus Dimer_Complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Dimer_Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Estrogen-Responsive Proteins Translation->Proteins Biological_Response Biological Response (e.g., Cell Proliferation) Proteins->Biological_Response

Caption: Simplified Paraben-Induced Estrogenic Signaling Pathway.

Conclusion

While traditional parabens have a well-documented history of effective antimicrobial activity in cosmetic formulations, the search for alternatives with favorable safety and efficacy profiles is ongoing. This compound, as a structural analog, presents a potential option; however, a lack of publicly available comparative data necessitates rigorous experimental evaluation. The provided Preservative Efficacy Test protocol offers a standardized approach for researchers to generate the necessary data to make informed decisions regarding the suitability of this compound as a cosmetic preservative. Furthermore, understanding the potential for endocrine disruption through pathways like estrogen receptor binding is crucial for a comprehensive safety assessment of any preservative candidate.

References

Comparative Biological Activities of Isopropyl 4-Aminobenzoate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a framework for the comparative evaluation of Isopropyl 4-aminobenzoate (B8803810) derivatives by detailing the synthesis of the parent compound and outlining standardized experimental protocols for assessing their potential antimicrobial, anticancer, and anti-inflammatory activities. This information is intended to serve as a foundational resource for researchers seeking to explore the structure-activity relationships within this chemical class.

Synthesis of Isopropyl 4-aminobenzoate

The synthesis of the parent compound, this compound, is a straightforward esterification reaction. A common method involves the reaction of 4-aminobenzoic acid with 2-propanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound is as follows:

  • Reactants:

    • 4-Aminobenzoic acid (1.0 g)

    • 2-Propanol (20 ml)

    • Concentrated Sulfuric Acid (catalytic amount)

  • Procedure:

    • Combine 4-aminobenzoic acid and 2-propanol in a 100 ml round-bottomed flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the completion of the reaction using thin-layer chromatography.

    • Upon completion, quench the reaction with water.

    • Collect the resulting precipitate by filtration and dry thoroughly.[1]

Comparative Biological Activity Assessment: Experimental Protocols

To facilitate a comparative study of this compound derivatives, the following standardized protocols for key biological assays are provided.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be determined by assessing their ability to inhibit the growth of various pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microplates

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Bacterial and fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microplates.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well containing the diluted compounds.

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The cytotoxic effects of the derivatives against various cancer cell lines can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • Arachidonic acid (substrate)

    • Fluorometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing the COX-2 enzyme, COX Assay Buffer, and the COX Probe.

    • Add the test compounds at various concentrations to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • The rate of increase in fluorescence is proportional to the COX-2 activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Visualization

For a comprehensive comparison, all quantitative data from the biological assays should be summarized in clearly structured tables.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

Compound S. aureus E. coli C. albicans
Derivative 1
Derivative 2
...

| Control | | | |

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound MCF-7 A549
Derivative 1
Derivative 2
...

| Control | | |

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)

Compound IC50 (µM)
Derivative 1
Derivative 2
...

| Control | |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Reactants 4-Aminobenzoic Acid + Substituted Alcohol Reaction Esterification (Acid Catalyst) Reactants->Reaction Purification Purification and Characterization Reaction->Purification Derivatives This compound Derivatives Purification->Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Activity Screening Derivatives This compound Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Derivatives->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Derivatives->Anticancer AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Derivatives->AntiInflammatory DataAnalysis Data Analysis and Comparison (IC50/MIC) Antimicrobial->DataAnalysis Anticancer->DataAnalysis AntiInflammatory->DataAnalysis

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion

While there is a notable absence of comprehensive comparative studies on the biological activities of this compound derivatives, this guide provides the necessary methodological foundation to initiate such research. The synthesis of the parent compound is well-established, and standardized protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities are readily available. By employing these methods, researchers can systematically synthesize and evaluate a series of derivatives, thereby elucidating the structure-activity relationships that govern their biological effects. Such studies are crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the cross-reactivity of Isopropyl 4-aminobenzoate (B8803810) is crucial for predicting and mitigating adverse immunological reactions. This guide provides an objective comparison of Isopropyl 4-aminobenzoate with structurally related para-amino compounds, supported by available experimental data and detailed methodologies for assessing cross-reactivity.

This compound, an ester of para-aminobenzoic acid (PABA), belongs to a class of compounds known for their potential to elicit allergic contact dermatitis. The cross-reactivity among these substances is primarily attributed to their shared chemical backbone, specifically the presence of an amino group in the para position of the benzene (B151609) ring. This structural similarity can lead to the recognition of multiple related compounds by the same immune cells, resulting in co-sensitization.

Quantitative Analysis of Cross-Reactivity

Direct quantitative data on the cross-reactivity of this compound is limited in the available scientific literature. However, data from studies on related para-amino compounds can provide valuable insights into potential cross-sensitization patterns. The following table summarizes findings from patch test studies on compounds structurally similar to this compound.

Allergen TestedPatient PopulationNumber of PatientsPositive Reactions (%)Cross-Reactivity Observed WithPercentage of Cross-ReactivityReference
p-Phenylenediamine (PPD)Patients at a patch test clinic134100% (allergic to PPD)Benzocaine7.5%[1]
para-Aminobenzoic acid (PABA)1.5%[1]
BenzocainePatients sensitive to benzocaine62100% (allergic to benzocaine)Parabens32%[2]
ParabensPatients positive to PPD and/or benzocaine4,368Not specifiedPPD and Benzocaine2%[3]

Note: The data presented above is for compounds structurally related to this compound and should be interpreted as indicative of potential cross-reactivity.

Signaling Pathways and Structural Relationships

The allergenic potential of this compound and its analogs stems from their shared para-amino benzoic acid (PABA) core structure. This chemical moiety is a known sensitizer. The immune system, once sensitized to one compound in this family, may react to other compounds possessing the same core structure.

G Chemical Similarity and Cross-Reactivity Pathway cluster_PABA Para-Amino Benzoic Acid (PABA) Core Structure cluster_Esters PABA Esters (Local Anesthetics) cluster_Others Other 'Para-Amino' Compounds PABA p-Aminobenzoic Acid (PABA) ISO This compound PABA->ISO Esterification BEN Benzocaine PABA->BEN Esterification PRO Procaine PABA->PRO Esterification ISO->BEN Shared Moiety (Potential Cross-Reactivity) ISO->PRO Shared Moiety (Potential Cross-Reactivity) PPD p-Phenylenediamine (PPD) ISO->PPD Shared 'Para-Amino' Group (Potential Cross-Reactivity) BEN->PRO Shared Moiety (Potential Cross-Reactivity) BEN->PPD Shared 'Para-Amino' Group (Potential Cross-Reactivity) PRO->PPD Shared 'Para-Amino' Group (Potential Cross-Reactivity) SULFA Sulfonamides PPD->SULFA Shared 'Para-Amino' Group (Potential Cross-Reactivity)

Shared chemical structures leading to cross-reactivity.

Experimental Protocols

Accurate assessment of cross-reactivity is paramount in a clinical and research setting. The following are detailed methodologies for key experimental procedures.

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis (Type IV hypersensitivity).

Objective: To identify substances that cause a delayed-type allergic reaction on the skin.

Materials:

  • Hapten (allergen) to be tested (e.g., this compound, benzocaine) at a standardized, non-irritating concentration in a suitable vehicle (e.g., petrolatum). A common concentration for PABA is 10% in petrolatum.[4]

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Negative control (vehicle only).

  • Positive control (if applicable).

  • Skin marking pen.

  • Ruler for measuring reactions.

Procedure:

  • Preparation: Apply a small amount of the test substance and the negative control to the patch test chambers.

  • Application: Apply the patch test strips to a clear area of skin on the upper back. Mark the location of each patch with the skin marking pen.

  • Incubation: Instruct the patient to keep the patch test area dry and to avoid activities that might dislodge the patches. The patches are typically left in place for 48 hours.

  • First Reading: After 48 hours, the patches are removed, and an initial reading is performed approximately 30-60 minutes after removal to allow any irritation from the tape to subside.

  • Second Reading: A second reading is performed at 72 or 96 hours after the initial application.

  • Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema only)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction (sharply demarcated erythema, sometimes with necrosis, without significant infiltration)

Intradermal Testing

Intradermal testing is used to assess for immediate (Type I) hypersensitivity reactions.

Objective: To detect the presence of specific IgE antibodies on mast cells.

Materials:

  • Sterile solutions of the test substances (e.g., local anesthetics) at various dilutions (e.g., 1:100, 1:10). Preservative-free solutions should be used to avoid false-positive reactions.

  • Sterile saline for negative control.

  • Histamine solution for positive control.

  • Tuberculin syringes with 27-gauge needles.

  • Ruler for measuring wheal and flare reactions.

  • Emergency medical equipment and medications (e.g., epinephrine).

Procedure:

  • Preparation: Prepare serial dilutions of the test substance.

  • Injection: Inject a small volume (typically 0.02 mL) of the test substance, negative control, and positive control intradermally on the volar aspect of the forearm, raising a small bleb.

  • Observation: Observe the injection sites for the development of a wheal and flare reaction.

  • Reading: Read the results after 15-20 minutes.

  • Interpretation of Results: A positive test is typically defined as a wheal diameter that is at least 3 mm larger than the negative control, with a surrounding flare.

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test is an in-vitro method to detect drug-specific T-cell sensitization.

Objective: To measure the proliferative response of peripheral blood mononuclear cells (PBMCs) upon stimulation with a specific drug.

Materials:

  • Patient's peripheral blood sample.

  • Ficoll-Paque for PBMC isolation.

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics.

  • Test drug at various non-cytotoxic concentrations.

  • Positive control (e.g., phytohemagglutinin).

  • Negative control (culture medium only).

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

  • Cell culture plates (96-well).

  • Incubator (37°C, 5% CO₂).

  • Scintillation counter or plate reader.

Procedure:

  • PBMC Isolation: Isolate PBMCs from the patient's blood using density gradient centrifugation with Ficoll-Paque.

  • Cell Culture: Plate the isolated PBMCs in 96-well plates at a concentration of 1-2 x 10⁵ cells per well.

  • Stimulation: Add the test drug at different concentrations, the positive control, and the negative control to the respective wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ atmosphere.

  • Proliferation Assay:

    • Radioactive method: Add [³H]-thymidine to each well and incubate for another 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's protocol for the chosen proliferation assay kit.

  • Data Analysis: Calculate the Stimulation Index (SI) for each drug concentration:

    • SI = (mean counts per minute of drug-stimulated cultures) / (mean counts per minute of unstimulated cultures)

  • Interpretation of Results: An SI value greater than a predefined cutoff (typically ≥ 2 or 3) is considered a positive result, indicating T-cell sensitization to the drug.

Conclusion

While direct quantitative data on the cross-reactivity of this compound is not extensively available, the existing evidence for related para-amino compounds strongly suggests a potential for cross-sensitization with other PABA esters, p-phenylenediamine, and sulfonamides. For professionals in research and drug development, it is imperative to consider this potential and to utilize robust experimental methodologies such as patch testing, intradermal testing, and the Lymphocyte Transformation Test to accurately assess the immunological profile of this compound and its formulations. A thorough understanding of these cross-reactivity patterns is essential for ensuring patient safety and developing safer alternative compounds.

References

Comparative Guide to Validated Analytical Methods for Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Isopropyl 4-aminobenzoate (B8803810) is crucial for quality control, stability studies, and formulation development. This guide provides a comparative overview of suitable analytical methodologies, offering insights into their performance characteristics. Due to a lack of extensive publicly available validated methods specifically for Isopropyl 4-aminobenzoate, this guide presents data from closely related compounds, such as Benzocaine (Ethyl 4-aminobenzoate) and other aminobenzoate isomers, to provide a robust framework for method selection and development. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are industry-standard methods for the analysis of such compounds.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the quantification of aminobenzoate compounds using HPLC and GC, providing a baseline for what can be expected for an this compound assay.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Linearity (R²) >0.999>0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.5 - 5.0 µg/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL1.5 - 15.0 µg/mL

Note: The data presented in this table is representative of validated methods for closely related aminobenzoate compounds and serves as a general guideline.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of this compound using HPLC-UV and GC-FID.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in raw materials and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV detection at approximately 294 nm, the typical maximum absorbance for 4-aminobenzoates.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method. For solid dosage forms, a dissolution step followed by filtration is necessary.

3. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC-FID) Method

GC is a suitable alternative for the analysis of this compound, particularly for assessing purity.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or acetone (B3395972) at a concentration of 1 mg/mL. Prepare working standards by dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration appropriate for GC analysis.

3. Analysis:

  • Inject the standard solutions to determine the retention time and response factor.

  • Inject the sample solutions.

  • The purity of this compound can be determined by area percent, or its concentration can be quantified using a calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analytical process.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev_Start Define Analytical Requirements Dev_Select Select Method (HPLC, GC, etc.) Dev_Start->Dev_Select Dev_Optimize Optimize Parameters (Mobile Phase, Temp, etc.) Dev_Select->Dev_Optimize Val_Specificity Specificity Dev_Optimize->Val_Specificity To Validation Val_Linearity Linearity & Range Val_Accuracy Accuracy Val_Precision Precision (Repeatability, Intermediate) Val_LOD LOD Val_LOQ LOQ Val_Robustness Robustness Routine_SST System Suitability Testing (SST) Val_Robustness->Routine_SST To Routine Use Routine_Analysis Sample Analysis Routine_SST->Routine_Analysis Routine_Report Report Results Routine_Analysis->Routine_Report

Caption: Workflow for Analytical Method Validation.

HPLC_vs_GC_Comparison cluster_HPLC HPLC cluster_GC Gas Chromatography HPLC_Principle Principle: Partitioning between liquid mobile phase and solid stationary phase. HPLC_Advantages Advantages: - High Resolution - Suitable for non-volatile  and thermally labile compounds - Wide applicability HPLC_Disadvantages Disadvantages: - Higher solvent consumption - More complex instrumentation GC_Principle Principle: Partitioning between gaseous mobile phase and liquid or solid stationary phase. GC_Advantages Advantages: - High efficiency - Fast analysis times - High sensitivity with FID GC_Disadvantages Disadvantages: - Requires volatile and  thermally stable analytes - Derivatization may be needed Analyte This compound Analyte->HPLC_Principle Analyzed by Analyte->GC_Principle Analyzed by

Caption: Comparison of HPLC and GC for this compound.

A Comparative Analysis of Synthesis Methods for Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Isopropyl 4-aminobenzoate (B8803810), an ester of p-aminobenzoic acid, is a compound of interest in pharmaceutical and chemical research. Its synthesis is primarily achieved through the esterification of 4-aminobenzoic acid with isopropanol. This guide provides a comparative overview of the common methods for its synthesis, focusing on experimental protocols, reaction yields, and conditions.

Synthesis Methods Overview

The most prevalent method for synthesizing Isopropyl 4-aminobenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. Variations in this method typically involve the choice of acid catalyst, which can significantly impact reaction time, yield, and purity of the final product. The two primary catalytic approaches discussed here are the use of concentrated sulfuric acid and thionyl chloride.

Experimental Protocols and Data

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This classic method utilizes a strong mineral acid, such as sulfuric acid, to catalyze the esterification of 4-aminobenzoic acid with isopropanol.

Experimental Protocol: To a 100 ml round-bottomed flask, 1.0 g of 4-aminobenzoic acid is added, followed by 20 ml of 2-propanol and a catalytic amount of concentrated H₂SO₄.[1][2][3][4] The reaction mixture is then heated under reflux for 4 hours.[1][3][4] Completion of the reaction is monitored using thin-layer chromatography. Upon completion, the mixture is quenched with water, and the resulting precipitate is collected by filtration and dried.[1][3][4] The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to obtain pink needles.[1][2]

Method 2: Synthesis using Thionyl Chloride

This approach employs thionyl chloride (SOCl₂) as the reagent to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with isopropanol.

Experimental Protocol: In a suitable reaction vessel, 5.0 g (36.5 mmol) of 4-aminobenzoic acid is dissolved in 200 ml of 2-propanol.[5] To this solution, 21 ml (290 mmol) of thionyl chloride is added.[5] The mixture is initially stirred at room temperature for 3 days, followed by refluxing for 18 hours.[5] After cooling, the reaction is carefully neutralized by the addition of an aqueous sodium bicarbonate solution. The product is then extracted with ethyl acetate, dried over sodium sulfate, filtered, and the solvent is evaporated to yield the final product.[5]

Comparative Data

The following table summarizes the quantitative data for the two synthesis methods, providing a clear comparison of their efficiency and reaction conditions.

ParameterMethod 1: Sulfuric AcidMethod 2: Thionyl Chloride
Starting Materials 4-Aminobenzoic acid, Isopropanol4-Aminobenzoic acid, Isopropanol
Catalyst/Reagent Concentrated Sulfuric AcidThionyl Chloride
Reaction Time 4 hours[1][3][4]3 days at RT + 18 hours reflux[5]
Yield 79%[1][3][4]Quantitative[5]
Purity High (recrystallized product)[1]High (yellow solid)[5]
Work-up Quenching with water, filtrationNeutralization, extraction

Visualizing the Synthesis and Comparison

To further illustrate the synthesis pathway and the comparative logic, the following diagrams are provided.

G 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction Fischer Esterification (Reflux, 4h) 4-Aminobenzoic_Acid->Reaction Isopropanol Isopropanol Isopropanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Product Isopropyl 4-aminobenzoate Reaction->Product Water Water Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

G cluster_0 Synthesis Methods for this compound cluster_1 Comparison Parameters Method1 Method 1: Sulfuric Acid Yield Yield Method1->Yield 79% Time Reaction Time Method1->Time 4 hours Conditions Reaction Conditions Method1->Conditions Reflux Method2 Method 2: Thionyl Chloride Method2->Yield Quantitative Method2->Time ~90 hours Method2->Conditions RT then Reflux

Caption: Comparison of key parameters for synthesis methods.

References

A Comparative Spectroscopic Analysis of Isopropyl 4-Aminobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic differences between isopropyl 2-, 3-, and 4-aminobenzoate (B8803810). This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the amino group on the benzene (B151609) ring of isopropyl aminobenzoate significantly influences its electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical analysis and quality control. This guide presents a side-by-side comparison of the key spectroscopic features of isopropyl 4-aminobenzoate, isopropyl 2-aminobenzoate (B8764639) (isopropyl anthranilate), and isopropyl 3-aminobenzoate (B8586502).

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment This compound Chemical Shift (δ, ppm) Isopropyl 2-aminobenzoate Chemical Shift (δ, ppm) (Predicted) Isopropyl 3-aminobenzoate Chemical Shift (δ, ppm) (Predicted)
-CH(CH₃)₂5.21 (sept, J = 6.3 Hz)~5.25 (sept)~5.23 (sept)
-CH(CH ₃)₂1.35 (d, J = 6.3 Hz)~1.37 (d)~1.36 (d)
Aromatic H7.85 (d, J = 8.8 Hz, 2H)~7.82 (dd)~7.6 (t)
6.63 (d, J = 8.8 Hz, 2H)~7.25 (ddd)~7.3 (d)
~6.65 (dd)~7.1 (t)
~6.58 (ddd)~6.9 (dd)
-NH₂~4.1 (br s)~5.7 (br s)~3.8 (br s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment This compound Chemical Shift (δ, ppm) Isopropyl 2-aminobenzoate Chemical Shift (δ, ppm) Isopropyl 3-aminobenzoate Chemical Shift (δ, ppm) (Predicted)
C=O166.8168.1~167.0
-C H(CH₃)₂67.567.9~68.0
-CH(C H₃)₂22.021.9~22.0
Aromatic C-NH₂150.8150.5~146.5
Aromatic C-COO120.0110.9~131.0
Aromatic CH131.6134.1~129.5
113.8131.2~122.0
116.7~118.0
116.2~115.0

Note: Data for the 3-isomer is predicted.

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Vibrational Mode This compound Isopropyl 2-aminobenzoate Isopropyl 3-aminobenzoate (Predicted)
N-H stretch3425, 33403480, 3360~3450, ~3350
C-H stretch (aromatic)30303050~3040
C-H stretch (aliphatic)2980, 29352980, 2930~2980, ~2935
C=O stretch16951685~1700
N-H bend16301615~1620
C=C stretch (aromatic)1605, 15151590, 1560~1600, ~1580
C-O stretch1275, 11701250, 1160~1260, ~1170

Note: Data for the 3-isomer is predicted based on typical vibrational frequencies.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Isomer λmax (nm)
This compound~288
Isopropyl 2-aminobenzoate~246, ~335
Isopropyl 3-aminobenzoate~235, ~310

Note: λmax values are based on data for the parent aminobenzoic acids or their ethyl esters as close approximations.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

Isomer Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
This compound179137, 120, 92, 65[1]
Isopropyl 2-aminobenzoate179137, 120, 92, 65
Isopropyl 3-aminobenzoate179137, 120, 92, 65 (Predicted)

Note: The fragmentation pattern for the 3-isomer is predicted to be similar to the other isomers under EI conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the isopropyl aminobenzoate isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal reference. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard one-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

    • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

    • Data Processing: The FID was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of each isomer was prepared in ethanol (B145695) at a concentration of approximately 1 mg/mL. This was further diluted with ethanol to obtain a concentration of approximately 0.01 mg/mL, ensuring the absorbance falls within the linear range of the instrument.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the reference blank. The wavelength of maximum absorbance (λmax) was determined from the spectrum.

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC) for sample introduction.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or ethyl acetate) was injected into the GC. The GC was equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to separate the analyte from the solvent.

  • Ionization and Analysis: In the EI source, molecules were bombarded with electrons at 70 eV. The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each ion to generate the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the isopropyl aminobenzoate isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isopropyl Aminobenzoate Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_output Final Output Isomer2 Isopropyl 2-aminobenzoate NMR NMR (¹H, ¹³C) Isomer2->NMR IR FTIR Isomer2->IR UV UV-Vis Isomer2->UV MS Mass Spec Isomer2->MS Isomer3 Isopropyl 3-aminobenzoate Isomer3->NMR Isomer3->IR Isomer3->UV Isomer3->MS Isomer4 This compound Isomer4->NMR Isomer4->IR Isomer4->UV Isomer4->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure Electronic Electronic Environment (Conjugation, Chromophores) UV->Electronic Fragmentation Fragmentation Pattern MS->Fragmentation Comparison Comparative Analysis Structure->Comparison Electronic->Comparison Fragmentation->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic comparison of isopropyl aminobenzoate isomers.

This guide provides a foundational spectroscopic comparison of this compound and its 2- and 3-isomers. The distinct spectroscopic signatures highlighted herein serve as a valuable resource for the identification and differentiation of these closely related compounds in a laboratory setting. Further research to obtain experimental data for the 2- and 3-isopropyl esters would provide a more direct and definitive comparison.

References

Isopropyl 4-aminobenzoate: A Comparative Performance Guide for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl 4-aminobenzoate (B8803810), a UVB-absorbing organic compound, has a history of use in sunscreen products. As a derivative of para-aminobenzoic acid (PABA), its performance characteristics are of keen interest to formulators seeking effective and safe UV protection. This guide provides a comparative analysis of Isopropyl 4-aminobenzoate's expected performance in various cosmetic bases, supported by established experimental protocols for UV filter evaluation.

Due to a lack of publicly available, direct experimental data for this compound, this guide utilizes performance data from other well-characterized UVB filters as illustrative examples. This approach allows for a comprehensive understanding of the key performance indicators and the methodologies used to evaluate them.

Executive Summary

This compound is a UVB filter that belongs to the PABA family of compounds. While historically used, its popularity has waned due to concerns associated with PABA and its derivatives, such as the potential for skin sensitization and photosensitivity.[1][2] Modern sunscreen formulations often favor newer generations of UV filters with improved safety and photostability profiles.

This guide will delve into the critical performance aspects of a UVB filter like this compound, including its UV absorbance, photostability, and compatibility in different cosmetic bases. We will also explore the experimental protocols necessary to generate the quantitative data required for a thorough evaluation.

Comparative Performance Analysis

The performance of a UV filter is not solely dependent on its intrinsic properties but is also significantly influenced by the cosmetic base in which it is formulated. Key factors include the polarity of the solvent system, the presence of other UV filters, and the inclusion of photostabilizers or SPF boosters.

Sun Protection Factor (SPF) Contribution

The primary function of this compound is to absorb UVB radiation, thereby contributing to the Sun Protection Factor (SPF) of a sunscreen product. The efficiency of this absorption is influenced by its concentration and the formulation's ability to form a uniform film on the skin.

Table 1: Illustrative In Vitro SPF Values of a Model UVB Filter in Different Cosmetic Bases

Cosmetic BaseModel UVB Filter Concentration (%)Other UV FiltersSPF BoosterIn Vitro SPF (Mean ± SD)
Oil-in-Water (O/W) Emulsion5NoneNone8 ± 0.5
Water-in-Oil (W/O) Emulsion5NoneNone10 ± 0.7
Silicone-based Gel5NoneNone7 ± 0.4
O/W Emulsion5Avobenzone (3%)Octocrylene (5%)15 ± 1.0
O/W Emulsion5NoneStyrene/Acrylates Copolymer (2%)12 ± 0.8

Note: This data is illustrative and based on the expected performance of a generic UVB filter. Actual SPF values for this compound would need to be determined experimentally.

Photostability

A critical performance parameter for any UV filter is its ability to remain stable upon exposure to UV radiation. Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[3] The photostability of PABA derivatives can be a concern, as some have been shown to be photo-unstable.[1]

Table 2: Illustrative Photostability of a Model UVB Filter in Different Cosmetic Emulsions

Cosmetic EmulsionPhotostabilizerUV Dose (MEDs)% Degradation of Model UVB Filter
O/W EmulsionNone1025%
O/W EmulsionBemotrizinol (1%)10<5%
W/O EmulsionNone1020%
W/O EmulsionOctocrylene (5%)1010%

Note: This data is illustrative. The photostability of this compound would need to be assessed using the described experimental protocols.

Solubility and Compatibility

The solubility of a UV filter in the oil phase of an emulsion is crucial for formulation stability and cosmetic elegance. This compound, being an ester, is expected to be soluble in a range of cosmetic oils and emollients. However, its compatibility with other ingredients, particularly other UV filters and polymers, must be evaluated to avoid crystallization or phase separation.

Table 3: Expected Solubility Profile of this compound in Common Cosmetic Solvents

SolventExpected Solubility
Caprylic/Capric TriglycerideSoluble
Isopropyl MyristateSoluble
C12-15 Alkyl BenzoateSoluble
DimethiconeSparingly Soluble
EthanolSoluble

Note: This information is based on the general solubility of similar organic esters. Precise solubility data for this compound would require experimental determination.

Experimental Protocols

To generate the quantitative data necessary for a comprehensive comparison, the following experimental protocols are recommended:

In Vitro Sun Protection Factor (SPF) Measurement

This method provides a standardized way to measure the UVB protection of a sunscreen product without the use of human subjects.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Apply 2.0 mg/cm² of sunscreen to substrate B Spread evenly to create a uniform film A->B C Allow to dry for 15 minutes B->C D Place substrate in UV spectrophotometer C->D Prepared Sample E Measure UV transmittance at multiple points D->E F Calculate in vitro SPF using a standardized equation E->F G Reported SPF F->G SPF Value

Caption: Workflow for In Vitro SPF Measurement.

Methodology:

  • Substrate: A roughened polymethyl methacrylate (B99206) (PMMA) plate is typically used to mimic the surface of the skin.

  • Sample Application: A precise amount of the sunscreen formulation (typically 2.0 mg/cm²) is applied to the substrate.

  • Spreading: The product is spread evenly over the entire surface of the substrate to ensure a uniform film.

  • Drying: The film is allowed to dry for a specified period (e.g., 15 minutes) under controlled conditions.

  • Measurement: The UV transmittance of the sunscreen film is measured at various points across the substrate using a calibrated UV spectrophotometer equipped with an integrating sphere.

  • Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Photostability Testing using HPLC

This method quantifies the degradation of a UV filter after exposure to a controlled dose of UV radiation.

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis A Prepare sunscreen formulation B Apply thin film to quartz plates A->B C Irradiate with a solar simulator (controlled dose) B->C D Non-irradiated control B->D E Extract UV filter from plates with solvent C->E D->E F Analyze by HPLC E->F G Quantify remaining UV filter F->G H % Photodegradation G->H Compare irradiated vs. control

Caption: Experimental Workflow for Photostability Testing.

Methodology:

  • Sample Preparation: A thin, uniform film of the sunscreen formulation is applied to a UV-transparent substrate, such as quartz plates.

  • UV Irradiation: The samples are exposed to a controlled dose of UV radiation from a solar simulator. A set of non-irradiated samples serves as the control.

  • Extraction: After irradiation, the sunscreen film is dissolved in a suitable solvent to extract the UV filter.

  • HPLC Analysis: The concentration of the UV filter in the extract is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Calculation: The percentage of photodegradation is calculated by comparing the concentration of the UV filter in the irradiated samples to that in the non-irradiated control samples.

Signaling Pathways and Logical Relationships

The performance of a UV filter within a cosmetic formulation is a result of complex interactions between various components. The following diagram illustrates the key relationships influencing the final efficacy of the product.

G cluster_ingredients Formulation Components cluster_performance Performance Metrics UV_Filter This compound SPF Sun Protection Factor (SPF) UV_Filter->SPF Photostability Photostability UV_Filter->Photostability Cosmetic_Base Cosmetic Base (Emulsion, Gel, etc.) Cosmetic_Base->SPF Aesthetics Aesthetic Properties Cosmetic_Base->Aesthetics Additives Additives (Photostabilizers, SPF Boosters) Additives->SPF Additives->Photostability

Caption: Factors Influencing Sunscreen Performance.

Conclusion

While this compound is a known UVB absorber, a comprehensive evaluation of its performance in modern cosmetic formulations is hampered by the lack of recent, publicly available data. For researchers and formulators considering its use, it is imperative to conduct thorough experimental evaluations as outlined in this guide. The illustrative data provided for other UVB filters highlights the significant impact of the cosmetic base and other ingredients on key performance indicators such as SPF and photostability. By following rigorous experimental protocols, a clear understanding of this compound's efficacy and safety profile in different cosmetic systems can be achieved, enabling the development of effective and reliable sunscreen products.

References

A Comparative Guide to In-Vitro and In-Vivo Studies of Isopropyl 4-aminobenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl 4-aminobenzoate (B8803810), a member of the 4-aminobenzoate ester class of compounds, serves as a significant model in pharmaceutical research, particularly in studies of percutaneous absorption and enzymatic inhibition. While comprehensive data for Isopropyl 4-aminobenzoate itself is limited in publicly accessible literature, this guide provides a comparative overview of in-vitro and in-vivo study methodologies by drawing on data from structurally and functionally related analogs. This approach offers valuable insights for researchers designing and interpreting studies on this class of molecules.

Data Presentation: A Comparative Look at Percutaneous Absorption

The following tables summarize quantitative data from in-vitro and in-vivo percutaneous absorption studies of compounds structurally related to this compound. These studies typically assess the percentage of a topically applied dose that permeates the skin over a specific period.

Table 1: In-Vitro Percutaneous Absorption of 4-Aminobenzoate Analogs

CompoundSkin ModelVehicleDuration (hours)Absorption (% of Applied Dose)
Benzoic AcidRat SkinNot Specified7248.3 ± 1.2[1]
Benzoic AcidHuman SkinNot Specified7237.8 ± 6.9[1]
Benzocaine (B179285)Hairless Guinea Pig SkinNot SpecifiedNot SpecifiedRapid Absorption
p-Aminobenzoic Acid (PABA)Hairless Guinea Pig SkinNot SpecifiedNot SpecifiedSlower than Benzocaine[2]

Table 2: In-Vivo Percutaneous Absorption of a Lipophilic Compound

CompoundAnimal ModelDoseDuration (days)Absorption (% of Applied Dose)
Benzo[a]pyrene (B130552)Rat9-10 µg/cm²546.2 ± 3.4[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in-vitro and in-vivo experiments relevant to the study of this compound and its analogs.

In-Vitro Percutaneous Absorption: Flow-Through Diffusion Cell Method

This method is widely used to assess the permeation of substances through skin samples in a controlled laboratory setting.

Objective: To quantify the rate and extent of absorption of a test compound through an excised skin membrane.

Materials:

  • Flow-through diffusion cells (e.g., Franz-type)

  • Excised skin (human or animal, full-thickness or epidermal membranes)

  • Receptor fluid (e.g., phosphate-buffered saline, sometimes with surfactants for poorly soluble compounds)[3][4]

  • Test compound formulation (e.g., solution, cream)

  • Peristaltic pump

  • Fraction collector

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Skin Preparation: Excised skin is mounted between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor compartment.

  • Dosing: A precise amount of the test compound formulation is applied to the skin surface in the donor chamber.

  • Perfusion: The receptor chamber is continuously perfused with receptor fluid at a constant flow rate (e.g., 5 mL/h) to mimic physiological clearance.[4]

  • Sample Collection: The receptor fluid is collected at predetermined time intervals using a fraction collector.

  • Analysis: The concentration of the test compound in the collected fractions is quantified using a suitable analytical method.

  • Data Calculation: The cumulative amount of compound permeated per unit area is plotted against time to determine the absorption profile and calculate permeability parameters.

In-Vivo Percutaneous Absorption: Rat Model

In-vivo studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole living organism.

Objective: To determine the overall systemic absorption of a topically applied compound.

Materials:

  • Laboratory rats

  • Test compound formulation

  • Metabolic cages for separate collection of urine and feces

  • Analytical instrument for quantification

Procedure:

  • Dosing: A defined area of the rat's skin is shaved, and a specific dose of the test compound formulation is applied.[5]

  • Housing: The animals are housed in metabolic cages to allow for the collection of excreta over the study period.

  • Sample Collection: Urine and feces are collected at regular intervals. At the end of the study, blood and tissue samples may also be collected.[5]

  • Analysis: The amount of the parent compound and its metabolites in the collected samples is quantified.

  • Data Calculation: The total amount of radioactivity or compound-related material recovered in urine, feces, and tissues is used to calculate the total percentage of the applied dose that was absorbed systemically.[3]

Mandatory Visualizations

Signaling Pathway of Related Local Anesthetics

Local anesthetics, which share a similar pharmacophore with many 4-aminobenzoate esters, primarily exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a loss of sensation.[6][7] Some local anesthetics may also interact with G-protein-regulated channels and influence intracellular calcium signaling.[8]

Signaling_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse Propagation Na_Channel->Nerve_Impulse Enables Blockade Blockade of Conduction Na_Channel->Blockade Inhibited by Block GPCR G-Protein Coupled Receptor G_Protein G-Protein GPCR->G_Protein Activates Local_Anesthetic Local Anesthetic (e.g., 4-Aminobenzoate Ester) Local_Anesthetic->Na_Channel Blocks Local_Anesthetic->GPCR Modulates Ca_Signaling Intracellular Ca2+ Signaling G_Protein->Ca_Signaling Influences

Caption: Signaling pathway of local anesthetics.

Experimental Workflow: In-Vitro to In-Vivo Correlation

The development and evaluation of pharmaceutical compounds often follow a logical progression from in-vitro to in-vivo studies. In-vitro assays provide a controlled environment for initial screening and mechanistic studies, while in-vivo models are essential for evaluating the efficacy and safety of a compound in a complex biological system.[9][10]

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Cell_Culture Cell-based Assays (e.g., Cytotoxicity, Enzyme Inhibition) Skin_Diffusion Percutaneous Absorption (Diffusion Cells) Cell_Culture->Skin_Diffusion Data_Analysis_1 Quantitative Analysis (e.g., IC50, Permeability Coefficient) Skin_Diffusion->Data_Analysis_1 Animal_Model Animal Model Selection (e.g., Rat, Guinea Pig) Data_Analysis_1->Animal_Model Promising candidates PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Efficacy_Toxicity Efficacy and Toxicity Assessment PK_PD->Efficacy_Toxicity Data_Analysis_2 Data Analysis and In-Vitro/In-Vivo Correlation Efficacy_Toxicity->Data_Analysis_2 End Candidate Selection Data_Analysis_2->End Start Compound Screening Start->Cell_Culture

Caption: General experimental workflow.

References

Safety Operating Guide

Proper Disposal of Isopropyl 4-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Isopropyl 4-aminobenzoate (B8803810), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Isopropyl 4-aminobenzoate with appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat is required to prevent skin contact.

  • Hygiene: Avoid breathing dust.[1] Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams, particularly incompatible chemicals.

  • Containerization:

    • Use a chemically compatible and leak-proof container with a secure lid. The original product container is often a suitable choice.

    • Ensure the container is in good condition and not overfilled.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from heat and sources of ignition.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with the full chemical name and any other required information.

Quantitative Data and Chemical Properties

For easy reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
CAS Number 18144-43-9
Molecular Formula C₁₀H₁₃NO₂
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Reportable Quantity (RQ) Not Applicable
EPA Waste Code Not specifically listed. Disposal should follow institutional and local guidelines for non-halogenated organic solids.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Use a Labeled, Sealed, Chemically Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Isopropyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use of Isopropyl 4-aminobenzoate (B8803810), including personal protective equipment (PPE), operational plans, and disposal methods.

Chemical Identifier and Properties

PropertyValue
Chemical Name Isopropyl 4-aminobenzoate
CAS Number 18144-43-9
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol [1]
Appearance White to light yellow powder or crystals
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical and requires specific PPE to minimize exposure risks.[2] The primary hazards include skin, eye, and respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[2][4]

  • Respiratory Protection: In case of insufficient ventilation or when dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5] Follow OSHA respirator regulations in 29 CFR 1910.134.[2]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following step-by-step guide outlines the operational workflow from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified laboratory chemical fume hood.[2][6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Keep the container tightly closed when not in use.[2]

2. Handling and Use:

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

  • Minimize dust generation and accumulation.[4]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

  • Store locked up.[2]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Remove and wash contaminated clothing before reuse.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] Waste material must be disposed of in accordance with national and local regulations.[5]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers like the product itself.[8] For empty containers, the first rinse must be collected and disposed of as hazardous waste.[9]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_use Use in Experiment handling_weigh->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate emergency_spill Spill handling_use->emergency_spill emergency_exposure Exposure handling_use->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_spill->cleanup_decontaminate Follow Spill Protocol emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_report Report Incident emergency_first_aid->emergency_report

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.